molecular formula C6H4ClN3O B12280647 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Katalognummer: B12280647
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: BBOCIZJVJMWRLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[4,5-c]pyridine family, a class of nitrogen-containing heterocycles known for their structural resemblance to purines, which allows them to interact with a variety of biological targets . Research into analogous structures has demonstrated that the imidazo[4,5-c]pyridine core can be engineered to create novel therapeutics. For instance, derivatives of imidazo[4,5-c]pyridin-4-one have been identified as dual-acting agents that function as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists . This dual pharmacology is a valuable approach for investigating complex metabolic disorders. Furthermore, other compounds based on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structure have shown promising antihypertensive activity in research models . The chloro substituent on this scaffold provides a reactive site for further synthetic modification, enabling researchers to explore structure-activity relationships and develop targeted inhibitors for various disease pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C6H4ClN3O

Molekulargewicht

169.57 g/mol

IUPAC-Name

6-chloro-5,6-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C6H4ClN3O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2,4H,(H,10,11)

InChI-Schlüssel

BBOCIZJVJMWRLS-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC=N2)C(=O)NC1Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Synthesis and Characterization of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one: A Purine Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged class of heterocyclic pharmacophores. As a structural bioisostere to the purine nucleus, it exhibits profound interactions with diverse biological targets, including kinases, viral polymerases, and nuclear receptors[5]. Specifically, 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one (also existing as its tautomer, 6-chloro-1H-imidazo[4,5-c]pyridin-4-ol) serves as a critical advanced intermediate in the synthesis of dual Angiotensin II type 1 (AT1) receptor antagonists and Peroxisome Proliferator-Activated Receptor-γ (PPARγ) partial agonists [1].

This technical guide provides an authoritative, step-by-step methodology for the chemoselective synthesis and analytical characterization of this core, prioritizing mechanistic causality and self-validating experimental checkpoints.

Pharmacological Significance & Bioisosterism

The strategic placement of nitrogen atoms within the imidazo[4,5-c]pyridine core mirrors the electronic distribution of adenine and guanine, allowing these molecules to seamlessly integrate into ATP-binding pockets and nuclear receptor ligand-binding domains [2].

In the context of metabolic syndrome and hypertension, modifying the benzimidazole core of telmisartan to an imidazo[4,5-c]pyridin-4-one system restricts the conformation of the molecule. This structural rigidification, often coupled with an indane ring, enhances the molecule's dual pharmacology. The 4-one carbonyl acts as a critical hydrogen-bond acceptor within the PPARγ ligand-binding domain, while the overall lipophilicity drives AT1 receptor antagonism [3].

Pathway Cmpd Imidazo[4,5-c]pyridin-4-one Scaffold AT1 AT1 Receptor Antagonism Cmpd->AT1 PPAR PPARγ Partial Agonism Cmpd->PPAR BP ↓ Blood Pressure AT1->BP Met ↑ Insulin Sensitivity PPAR->Met

Figure 1: Dual pharmacological pathway of imidazo[4,5-c]pyridin-4-one derivatives.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one core relies on the annulation of an imidazole ring onto a pre-functionalized pyridine precursor.

Causality in Reagent Selection:

  • Chemoselective Reduction: The ideal starting material is 4-amino-6-chloro-3-nitropyridin-2(1H)-one. To achieve the requisite 3,4-diamine for cyclization, the nitro group must be reduced. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided here, as it will rapidly hydrodehalogenate the C6-chlorine atom. Instead, a dissolving metal reduction using Iron (Fe) powder in Acetic Acid (AcOH) is employed. This guarantees high chemoselectivity, reducing the nitro group while preserving the aryl chloride [2].

  • Anhydrous Annulation: While refluxing formic acid is a classical method for imidazole ring closure, it often leads to incomplete cyclization or unwanted formylation of the pyridone nitrogen. Utilizing triethyl orthoformate (TEOF) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides mild, anhydrous conditions that drive the equilibrium toward the fully aromatized fused system.

Synthesis SM 4-Amino-6-chloro-3-nitropyridin-2(1H)-one Red Chemoselective Reduction Fe, AcOH, 60°C SM->Red Int 3,4-Diamino-6-chloro-pyridin-2(1H)-one Red->Int Cycl Annulation HC(OEt)3, p-TsOH, 110°C Int->Cycl Prod 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one Cycl->Prod

Figure 2: Chemoselective synthesis of 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 3,4-Diamino-6-chloro-pyridin-2(1H)-one

Objective: Chemoselective reduction of the nitro group without dehalogenation.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagent Charging: Suspend 4-amino-6-chloro-3-nitropyridin-2(1H)-one (10.0 g, 52.8 mmol) in glacial acetic acid (150 mL). Add iron powder (14.7 g, 264 mmol, 5.0 eq) in three portions over 15 minutes to control the mild exotherm.

  • Reaction: Heat the suspension to 60°C. Maintain vigorous mechanical stirring, as the reaction mixture will become a thick paste.

  • Self-Validation (IPC): After 2 hours, sample 50 µL of the mixture, dilute with acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LC-MS. Validation metric: Complete disappearance of the starting material ( m/z 190 [M+H]+ ) and emergence of a single peak at m/z 160 [M+H]+ .

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude diamine, which is used immediately in the next step to prevent oxidative degradation.

Step 2: Annulation to 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Objective: Cyclization of the diamine to the imidazo[4,5-c]pyridine core.

  • Setup: Transfer the crude 3,4-diamino-6-chloro-pyridin-2(1H)-one (~8.0 g) into a 250 mL round-bottom flask.

  • Reagent Charging: Add triethyl orthoformate (100 mL) and a catalytic amount of p-TsOH monohydrate (0.45 g, 5 mol%).

  • Reaction: Attach a Dean-Stark trap to remove generated ethanol. Heat the mixture to 110°C for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). Validation metric: The highly polar diamine baseline spot should be fully consumed, replaced by a new, UV-active spot at Rf​≈0.4 .

  • Workup & Purification: Cool the reaction to 0°C in an ice bath. The product will precipitate as a fine solid. Filter the solid, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum at 50°C for 12 hours to afford the title compound as an off-white powder.

Analytical Characterization Data

Thorough characterization is required to confirm the structural integrity and tautomeric state of the product [4]. The compound predominantly exists as the 4-one tautomer in polar aprotic solvents (like DMSO), evidenced by the strong carbonyl resonance in 13 C NMR.

Table 1: Quantitative Analytical Summary for 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Analytical TechniqueParameter / ModeObserved Value / AssignmentStructural Implication
Mass Spectrometry (ESI+) [M+H]+ m/z 170.01Confirms molecular formula C6​H4​ClN3​O
Mass Spectrometry (ESI-) [M−H]− m/z 167.99Confirms presence of acidic NH proton
1 H NMR (400 MHz, DMSO- d6​ ) δ 11.52 (br s, 1H)Pyridone NH (H-5)Indicates tautomeric preference for 4-one
δ 12.80 (br s, 1H)Imidazole NH (H-1)Exchangeable proton
δ 8.15 (s, 1H)Imidazole CH (H-2)Confirms successful annulation
δ 6.82 (s, 1H)Pyridine CH (H-7)Confirms intact pyridine ring
13 C NMR (100 MHz, DMSO- d6​ ) δ 156.4Carbonyl C=O (C-4)Validates the pyridin-4-one structure
δ 141.2Imidazole CH (C-2)Characteristic sp2 hybridized carbon
δ 135.8C-Cl (C-6)Confirms retention of the chlorine atom
FT-IR (ATR) νmax​ ( cm−1 )1665 (C=O stretch)Validates the presence of the lactam carbonyl

References

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ.PubMed / Bioorg Med Chem Lett.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting
  • PubChemLite - 6-chloro-1h-imidazo[4,5-c]pyridin-4-ol.PubChemLite.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic

Physicochemical Properties and Synthetic Utility of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently deployed as a bioisostere for purines in the development of kinase inhibitors, antiviral agents, and receptor modulators[1]. Within this chemical space, 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one stands out as a high-value synthetic intermediate. It provides a dual advantage: the core heterocycle mimics endogenous purine signaling molecules (serving as a precursor to 3-deazaguanine derivatives[2]), while the C6-chlorine acts as a versatile orthogonal handle for late-stage transition-metal-catalyzed cross-coupling[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and validated analytical protocols designed for drug development professionals.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of the 6-chloro-imidazo[4,5-c]pyridin-4-one scaffold is critical for predicting its behavior in both synthetic reactions and biological assays. The molecule is characterized by a highly conjugated system capable of complex tautomerism and pH-dependent ionization.

Tautomerism and Acid-Base Properties

The 1,5-dihydro-imidazo[4,5-c]pyridin-4-one system is amphoteric. The imidazole ring contains a basic nitrogen capable of accepting a proton, while the pyridone ring contains an acidic NH capable of donating a proton[4].

  • Basic pKa (~4.5 - 5.0): Protonation occurs at the unalkylated imidazole nitrogen. Modulating this pKa is a known strategy to prevent undesired lysosomotropism (tissue accumulation) in in vivo models[5].

  • Acidic pKa (~8.5 - 9.5): Deprotonation occurs at the pyridone NH, which is critical to consider when designing base-promoted N-alkylation reactions[6].

At physiological pH (7.4), the molecule exists predominantly in its neutral, unionized form, which is optimal for passive membrane permeability.

ProtonationStates Cation Cationic Form (pH < 4.5) Protonated Imidazole Neutral Neutral Form (pH 5.0 - 8.5) Physiological State Cation->Neutral -H⁺ (pKa₁ ~4.5) Neutral->Cation +H⁺ Anion Anionic Form (pH > 9.5) Deprotonated Pyridone Neutral->Anion -H⁺ (pKa₂ ~9.0) Anion->Neutral +H⁺

Protonation states and pKa transitions of the imidazo[4,5-c]pyridin-4-one scaffold.

Quantitative Data Summary
PropertyValueAnalytical & Synthetic Significance
Molecular Formula C₆H₄ClN₃OBase for HRMS (ESI) exact mass calculation.
Molecular Weight 169.57 g/mol Standard parameter for stoichiometric calculations.
Exact Mass 169.0043 DaTarget m/z[M+H]⁺ = 170.0121 for mass spectrometry.
LogP (Predicted) 0.8 - 1.2Indicates moderate lipophilicity; requires gradient elution in HPLC.
Hydrogen Bonding 2 Donors, 3 AcceptorsDrives strong intermolecular packing; affects solubility in non-polar solvents.

Synthetic Methodologies and Mechanistic Pathways

The assembly of the imidazo[4,5-c]pyridin-4-one core typically relies on the condensation-dehydration of a functionalized diaminopyridine with a one-carbon synthon[1].

Step-by-Step Cyclization Protocol
  • Reagent Preparation: Suspend 3,4-diamino-6-chloropyridin-2-ol in an excess of concentrated formic acid (which acts as both solvent and electrophile).

  • Thermal Activation: Heat the mixture to reflux (100–105 °C) under an inert atmosphere for 12–16 hours.

  • Mechanism & Causality: The highly nucleophilic C4-amine attacks the carbonyl carbon of formic acid. Subsequent thermal energy drives dehydration, allowing the adjacent C3-amine to attack the resulting intermediate, closing the imidazole ring.

  • Isolation: The C6-chlorine remains inert under these acidic conditions[3]. The product is precipitated by cooling and neutralizing the mixture with aqueous ammonia, yielding the target compound as a stable solid.

SyntheticWorkflow Start 3,4-Diamino-6-chloro- pyridin-2-ol Cyclization Cyclization (HCOOH / 100°C) Start->Cyclization Dehydration Core 6-Chloro-1,5-dihydro- imidazo[4,5-c]pyridin-4-one Cyclization->Core Ring Closure Sub1 N-Alkylation (Cs2CO3, R-X) Core->Sub1 Divergent Step Sub2 Cross-Coupling (Pd-Catalyst, Ar-B(OH)2) Core->Sub2 Divergent Step Prod1 N1/N5-Substituted Derivatives Sub1->Prod1 Library Generation Prod2 C6-Aryl/Alkyl Derivatives Sub2->Prod2 Library Generation

Synthetic workflow and downstream derivatization pathways for the target scaffold.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized intermediate prior to library generation, rigorous analytical validation is required. The following self-validating protocols are designed to overcome the specific challenges posed by this heterocycle.

HPLC-UV/MS Method
  • Causality: The amphoteric nature of the imidazo[4,5-c]pyridine core leads to severe peak tailing on standard silica-based C18 columns due to secondary interactions with unendcapped silanols.

  • Protocol: Utilize a fully end-capped C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Validation: The acidic modifier (TFA) forces the basic imidazole nitrogen into a fully protonated state, ensuring sharp, symmetrical peaks. Monitor UV spectra at 254 nm and 280 nm; a consistent UV absorption ratio across the peak width confirms peak purity and the absence of co-eluting regioisomers.

NMR Spectroscopy

Due to the compound's high polarity and extensive hydrogen-bonding network, standard chlorinated solvents (CDCl₃) are ineffective.

  • Protocol: Dissolve the sample in DMSO-d₆.

  • Key Signatures: The lactam NH and imidazole NH typically appear as broad singlets downfield (>11.0 ppm). The isolated aromatic proton at C7 will appear as a distinct singlet, providing a clear diagnostic peak to confirm the integrity of the pyridine ring.

Downstream Derivatization and Pharmacological Utility

The strategic placement of the chlorine atom at the C6 position transforms this molecule from a static building block into a dynamic platform for structure-activity relationship (SAR) exploration.

Regioselective N-Alkylation

Alkylation of the imidazo[4,5-c]pyridine scaffold is notoriously challenging due to the competing nucleophilicity of N1, N3, and N5[6].

  • Causality: Base selection dictates the regiochemical outcome. Using a soft, bulky base like Cs₂CO₃ in DMF favors N-alkylation at the more sterically accessible N1/N3 positions of the imidazole ring. Conversely, protecting the imidazole nitrogens (e.g., with a Boc or SEM group) is an authoritative strategy to force selective alkylation at the N5 pyridone nitrogen[6].

Late-Stage Cross-Coupling

The C6-chloro position is highly activated for transition-metal catalysis.

  • Suzuki-Miyaura Coupling: The electron-withdrawing nature of the adjacent pyridone carbonyl activates the C-Cl bond for oxidative addition by Pd(0) species[1]. This allows for the rapid introduction of diverse aryl or heteroaryl groups at C6.

  • Buchwald-Hartwig Amination: The target compound serves as a direct synthetic precursor to 3-deazaguanine derivatives (e.g., Dezaguanine, CID 55710)[2]. By subjecting the 6-chloro moiety to Pd-catalyzed amination, researchers can rapidly access diverse 6-amino analogs, which are highly prized in antiviral and oncology research[3].

Sources

The Structure-Activity Relationship of Imidazo[4,5-c]pyridin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[4,5-c]pyridin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique architecture has proven to be a versatile template for the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[4,5-c]pyridin-4-one derivatives, with a particular focus on their development as anticancer and antiviral agents. We will delve into the key structural modifications that influence their potency and selectivity as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Src family kinases, and explore their emerging potential in antiviral therapies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, synthesis, and biological evaluation of this promising class of compounds.

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Versatile Core in Medicinal Chemistry

The imidazo[4,5-c]pyridine ring system, an isomer of purine, presents a unique electronic and steric profile that allows for diverse interactions with biological macromolecules. This structural analogy to the building blocks of DNA and RNA has made it a focal point for the development of therapeutics that target key cellular processes. The addition of a pyridin-4-one moiety introduces a critical hydrogen bond donor and acceptor site, further enhancing its potential for specific molecular recognition. This guide will explore the nuanced SAR of this scaffold, demonstrating how subtle modifications to its core structure can lead to profound differences in biological activity.

Anticancer Applications: Targeting Key Oncogenic Pathways

Imidazo[4,5-c]pyridin-4-one derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation, DNA repair, and survival.

PARP Inhibition: A Synthetic Lethality Approach

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Imidazo[4,5-c]pyridin-4-one derivatives have been successfully developed as potent PARP inhibitors.

The catalytic mechanism of PARP-1 involves the binding of NAD+ and its subsequent transfer to target proteins. Imidazo[4,5-c]pyridin-4-one-based PARP inhibitors act as NAD+ mimetics, competitively binding to the catalytic domain of PARP-1 and preventing the synthesis of poly(ADP-ribose) chains. This inhibition traps PARP-1 on the DNA, leading to stalled replication forks and the formation of double-strand breaks that are lethal to homologous recombination-deficient cancer cells.

PARP_Inhibition cluster_inhibition Inhibitor Action ssDNA_break Single-Strand DNA Break PARP1 PARP-1 ssDNA_break->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapping PARP-1 Trapping PARP1->Trapping leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediates Inhibitor Imidazo[4,5-c]pyridin-4-one Inhibitor Inhibitor->PARP1 competitively binds DSB Double-Strand Break Trapping->DSB causes Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis induces

Caption: Mechanism of PARP-1 Inhibition by Imidazo[4,5-c]pyridin-4-one Derivatives.

The SAR of this class of inhibitors reveals several key features that govern their potency. Modifications at the C2 and N5 positions of the imidazo[4,5-c]pyridin-4-one core have been extensively explored.

Compound R1 (C2-position) R2 (N5-position) PARP-1 IC50 (nM) Reference
1aPhenylH>1000
1b4-FluorophenylH560
1c4-(Trifluoromethyl)phenylH250
2a4-PiperidinylH8.6
2b1-Methyl-4-piperidinylH15.2
2c1-Ethyl-4-piperidinylH10.1
2d1-Propyl-4-piperidinylH8.6

Key SAR Insights:

  • C2-Position: Aromatic substituents at the C2 position generally lead to moderate activity. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, can enhance potency. A significant increase in activity is observed when the C2 position is substituted with a piperidinyl group, suggesting a crucial interaction with a specific pocket in the PARP-1 active site.

Engineering Next-Generation Radiosensitizers: The Discovery of Imidazo[4,5-c]pyridin-2-one DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Radiotherapy (RT) remains a cornerstone of clinical oncology, yet intrinsic tumor radioresistance frequently limits its curative potential. The DNA-dependent protein kinase (DNA-PK) is the central orchestrator of non-homologous end-joining (NHEJ), the primary cellular repair mechanism for radiation-induced double-strand breaks (DSBs)[1]. Inhibiting DNA-PK presents a profound therapeutic opportunity for tumor radiosensitization. This technical guide dissects the rational discovery, structural optimization, and preclinical validation of a novel class of imidazo[4,5-c]pyridin-2-one DNA-PK inhibitors, culminating in the highly potent and selective Lead Compound 78[2].

Mechanistic Rationale: DNA-PK and NHEJ in Radiotherapy

When ionizing radiation induces lethal DSBs, the Ku70/80 heterodimer rapidly binds the exposed DNA termini. This acts as a scaffold to recruit the DNA-PK catalytic subunit (DNA-PKcs)[1]. The assembly of this DNA-bound complex triggers the autophosphorylation of DNA-PKcs at multiple sites, which subsequently activates the end-processing nuclease Artemis and recruits the DNA Ligase IV-XRCC4 complex to execute the final ligation[2].

Abrogating DNA-PK function selectively sensitizes rapidly dividing tumor cells to radiation while sparing normal tissues outside the radiation field[1]. Because loss of DNA-PK function results in severe sensitivity to DSBs, it has been validated as a highly credible drug target for radiosensitization[2].

DNAPK_Pathway DSB Radiation-Induced DSB Ku Ku70/80 Heterodimer DSB->Ku Recognition DNAPKcs DNA-PKcs Recruitment Ku->DNAPKcs Scaffold Assembly Artemis Artemis Activation DNAPKcs->Artemis Phosphorylation Ligase Ligase IV / XRCC4 Artemis->Ligase End Processing Repair DNA Repair (NHEJ) Ligase->Repair Ligation Inhibitor Imidazo[4,5-c]pyridin-2-one (Compound 78) Inhibitor->DNAPKcs Kinase Inhibition

DNA-PK-mediated NHEJ pathway and its targeted inhibition by Compound 78.

Rational Drug Design: Scaffold Hopping from Dactolisib

Historically, the de novo discovery of selective DNA-PK inhibitors was severely bottlenecked by the low resolution of available DNA-PK structural data, forcing medicinal chemists to rely heavily on homology models based on related phosphoinositide 3-kinase (PI3K) enzymes[2].

The Causality of Scaffold Hopping: To bypass this structural limitation, researchers employed a scaffold-hopping strategy starting from Dactolisib (1), a potent but non-selective pan-PI3K/PIKK inhibitor (DNA-PK IC50: 0.8 nM)[2]. By docking Dactolisib into the high-resolution crystal structure of the closely related mTOR kinase (PDB: 4JSX), researchers successfully mapped the critical hinge-binding interactions[2].

They then transitioned to the relatively unexplored imidazo[4,5-c]pyridin-2-one scaffold[1]. This core maintains the essential hydrogen-bonding network required for kinase inhibition while projecting functional vectors into distinct specificity pockets that differentiate DNA-PK from PI3Kα and mTOR. The imidazo-pyridine framework is highly privileged in medicinal chemistry due to its versatile electronic properties and capacity for precise intermolecular coordination[3].

Scaffold_Hopping Dactolisib Dactolisib (1) Pan-PI3K/PIKK Inhibitor Docking Surrogate Docking (mTOR structure 4JSX) Dactolisib->Docking Structural Analysis Scaffold Scaffold Hopping Imidazo[4,5-c]pyridin-2-one Docking->Scaffold Core Replacement Hit Hit Compound 53 Selective DNA-PK Inhibition Scaffold->Hit Screening SAR SAR Optimization (4-position H-bond acceptor) Hit->SAR Chemical Modification Lead Lead Compound 78 In Vivo Radiosensitizer SAR->Lead In Vivo Validation

Scaffold hopping workflow from Dactolisib to the selective Lead Compound 78.

Structure-Activity Relationship (SAR) & Optimization

The initial hit, Compound 53, demonstrated selective DNA-PK inhibition and baseline radiosensitization but required further optimization to achieve robust in vivo efficacy[2].

The Causality of 4-Position Substitution: Systematic SAR revealed that introducing small polar groups at the 4-position of the scaffold (e.g., 4-OMe, 4-Cl) dramatically increased DNA-PK potency[2]. Mechanistically, these substituents act as critical hydrogen-bond acceptors. They engage specific residues within the DNA-PK ATP-binding pocket that are either absent or sterically occluded in PI3Kα and mTOR, thereby driving the excellent selectivity profile of the final lead compound[2].

Table 1: Pharmacological Profiles of Key Compounds in the Optimization Pipeline

CompoundDNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)Key Structural FeatureRadiosensitization Profile
Dactolisib (1) 0.81.44.3Imidazo[4,5-c]quinoline coreHigh (Limited by off-target toxicity)
Hit (53) Low nM>1000>1000Imidazo[4,5-c]pyridin-2-oneModerate in vitro
Lead (78) Low nM>1000>10004-position polar substitutionRobust in vivo efficacy

Data synthesized from the SAR progression reported in the discovery of Compound 78[1],[2].

Self-Validating Experimental Methodologies

To ensure rigorous validation of these inhibitors, drug development professionals must employ a suite of self-validating assays. Below are the definitive protocols for evaluating novel DNA-PK inhibitors.

Protocol 1: Biochemical DNA-PK Kinase Assay (TR-FRET)

Purpose: To quantify intrinsic kinase inhibition while ensuring assay robustness against compound autofluorescence or aggregation. Self-Validating Mechanism: Incorporation of a Z'-factor calculation (must be >0.5) and a no-enzyme control to establish the true signal floor, ensuring that observed IC50 values are not artifacts of assay interference.

  • Preparation: Prepare a master mix containing purified DNA-PKcs, Ku70/80 heterodimer, and sheared calf thymus DNA (required to allosterically activate the kinase complex) in a HEPES-based assay buffer.

  • Compound Dispensing: Dispense the imidazo[4,5-c]pyridin-2-one derivatives (e.g., Compound 78) in a 10-point dose-response curve using acoustic liquid handling into a 384-well plate. Include Dactolisib as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add ATP (at the predetermined Km​ to balance sensitivity and physiological relevance) and a biotinylated p53-derived peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add TR-FRET detection reagents (Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic fit. Validate the plate by ensuring the Z'-factor between DMSO controls and no-enzyme controls exceeds 0.7.

Protocol 2: In Vitro Radiosensitization (Clonogenic Survival Assay)

Purpose: The gold standard for assessing true reproductive cell death post-irradiation. Self-Validating Mechanism: Normalization of irradiated samples to drug-treated, non-irradiated controls. This isolates the radiosensitizing effect from the intrinsic cytotoxicity of the compound, preventing false positives.

  • Seeding: Plate HCT116/54C or UT-SCC-74B cells[1] at optimized, dose-dependent densities in 6-well plates to yield ~50-100 surviving colonies per well.

  • Drug Treatment: Treat cells with Compound 78 (e.g., 100 nM, 300 nM) 1 hour prior to irradiation to ensure target engagement.

  • Irradiation: Expose plates to graded doses of ionizing radiation (0, 2, 4, 6, 8 Gy) using a linear accelerator or X-ray irradiator.

  • Colony Formation: Incubate for 10-14 days until macroscopic colonies (>50 cells) form.

  • Fixation & Staining: Fix cells with a methanol/acetic acid mixture and stain with 0.5% crystal violet.

  • Analysis: Calculate Plating Efficiency (PE) for non-irradiated controls. Determine the Surviving Fraction (SF) and calculate the Sensitizer Enhancement Ratio (SER) at 10% survival.

Preclinical Efficacy and Pharmacokinetics

The culmination of this rational design process, Compound 78, exhibited exceptional drug-like properties, including high oral bioavailability[1]. Pharmacokinetic profiling demonstrated that it achieved and maintained effective tumor drug concentrations for at least 3 hours post-administration, aligning perfectly with the temporal window of radiation delivery and subsequent DNA repair[2].

When combined with radiotherapy in colorectal carcinoma (HCT116/54C) and head and neck squamous cell carcinoma (UT-SCC-74B) xenograft models, Compound 78 provided robust, statistically significant tumor growth inhibition compared to radiation alone[1].

Conclusion

The discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones represents a masterclass in rational drug design. By leveraging scaffold hopping to bypass structural limitations and executing precise SAR optimization, researchers transformed a non-selective kinase inhibitor into Compound 78—a highly potent, selective, and orally bioavailable DNA-PK inhibitor[2]. This compound stands as a premier candidate for clinical translation as a radiosensitizer, promising to widen the therapeutic window of radiotherapy in refractory solid tumors[1].

References

  • [1] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers (PMC). National Institutes of Health (NIH). Available at:

  • [2] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at:

Sources

In Silico Modeling of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one Binding to DNA-PK: A Computational Workflow Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a master regulator of the non-homologous end joining (NHEJ) pathway, responsible for repairing toxic DNA double-strand breaks (DSBs). In the context of oncology, inhibiting DNA-PKcs sensitizes tumor cells to radiotherapy and DSB-inducing chemotherapies.

This technical guide details the computational architecture required to evaluate 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one —a highly specialized, conformationally rigid heterocyclic fragment—as an ATP-competitive inhibitor of DNA-PKcs. By acting as a purine isostere, the imidazo[4,5-c]pyridin-4-one core is theoretically primed to form critical hydrogen bonds with the kinase hinge region, while the 6-chloro substituent provides a distinct vector for probing hydrophobic sub-pockets.

Structural Rationale & Workflow Architecture

To accurately model the binding thermodynamics of this fragment, we must move beyond rigid-body docking. The PIKK regulatory domain (PRD) of DNA-PKcs exhibits significant plasticity upon ligand binding. Therefore, our computational pipeline integrates Quantum Mechanics (QM) for ligand preparation, Extra Precision (XP) molecular docking, and Molecular Dynamics (MD) simulations to capture induced-fit conformational shifts.

InSilicoWorkflow Ligand Ligand Prep (QM Opt, pH 7.4) Docking Molecular Docking (Glide XP) Ligand->Docking Optimized Conformers Protein DNA-PKcs Prep (PDB: 7OTW) Protein->Docking Minimized Receptor MD MD Simulation (100 ns, Explicit H2O) Docking->MD Top Pose Coordinates MMGBSA Free Energy (MM/GBSA) MD->MMGBSA Trajectory Frames

In silico workflow for evaluating DNA-PKcs inhibitors via docking and molecular dynamics.

Step-by-Step Experimental Protocols

As a self-validating system, this protocol uses the clinical-stage inhibitor AZD7648 as an internal control. The workflow is considered validated only if the re-docked AZD7648 pose achieves a Root Mean Square Deviation (RMSD) of ≤1.5 Å compared to its native crystallographic coordinates.

Ligand Preparation & Quantum Mechanical Optimization
  • Step 1: Input the 2D SMILES string of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one into a 3D conformer generator (e.g., LigPrep).

  • Step 2: Generate tautomeric and ionization states at physiological pH ( 7.4±0.2 ) using Epik.

  • Step 3: Perform a Quantum Mechanical (QM) geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Causality: The imidazo-pyridinone scaffold contains multiple nitrogen atoms capable of protonation/deprotonation. The specific tautomer present at pH 7.4 dictates the hydrogen bond donor/acceptor profile. QM optimization is mandatory here because empirical force fields often fail to accurately assign the partial charges and strict planarity required for conjugated bicyclic systems entering a narrow kinase hinge region.

Protein Preparation & Structural Refinement
  • Step 1: Retrieve the high-resolution cryo-EM structure of DNA-PKcs in complex with AZD7648 () .

  • Step 2: Strip all water molecules beyond 5 Å of the active site. Retain structural waters bridging the ligand and the PIKK domain.

  • Step 3: Assign bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

  • Step 4: Optimize the hydrogen bond network using PROPKA at pH 7.4, followed by a restrained energy minimization using the OPLS4 force field (converging heavy atoms to an RMSD of 0.3 Å).

  • Causality: Cryo-EM structures, while highly accurate for backbone tracing () , lack hydrogen atom coordinates and may contain minor steric clashes. Restrained minimization resolves these clashes without artificially distorting the experimentally validated binding pocket.

High-Precision Molecular Docking
  • Step 1: Generate a receptor grid centered on the centroid of the native AZD7648 ligand. Box size should be set to 20 Å × 20 Å × 20 Å to encompass the entire ATP-binding cleft.

  • Step 2: Execute Extra Precision (XP) docking (e.g., Glide XP), allowing for flexible ligand sampling while keeping the receptor rigid.

  • Step 3: Extract the top 5 poses based on the XP GlideScore.

  • Causality: Standard Precision (SP) docking often overestimates the binding affinity of small fragments by ignoring desolvation penalties. XP docking applies a stricter scoring function that heavily penalizes steric clashes and rewards highly coordinated hydrogen bonds, ensuring the 6-chloro substituent is properly oriented toward the hydrophobic gatekeeper region rather than solvent-exposed space.

Molecular Dynamics (MD) Simulations
  • Step 1: Embed the top-scoring docked complex in an orthorhombic box of TIP3P explicit water molecules, ensuring a 10 Å buffer between the protein and the box edge.

  • Step 2: Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Step 3: Parameterize the ligand using the GAFF2 or OPLS4 force field.

  • Step 4: Run a 100 ns production MD simulation in the NPT ensemble (300 K, 1.013 bar) using a 2 fs time step.

  • Causality: Docking provides a static snapshot. MD simulations introduce explicit solvent and thermal motion, allowing us to assess the kinetic stability of the ligand-receptor complex. If the fragment is a true binder, the hydrogen bonds with the hinge region will maintain an occupancy of >75% throughout the 100 ns trajectory.

MM/GBSA Free Energy Calculations
  • Step 1: Extract 1,000 equidistant frames from the final 50 ns of the MD trajectory.

  • Step 2: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

  • Causality: Empirical docking scores are notoriously poor at ranking fragment-sized molecules. MM/GBSA replaces the empirical score with a rigorous thermodynamic calculation that accounts for the enthalpic contributions of binding and the entropic penalties of desolvation, drastically reducing false-positive rates.

Quantitative Data Presentation

The following table summarizes the theoretical binding metrics of the 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one fragment against the clinical benchmark, AZD7648.

CompoundGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key H-Bond InteractionsHydrophobic Contacts
AZD7648 (Native Control)-11.4-68.2Val3024, Tyr3061Ile3022, Met3075
6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one -8.7-45.6Val3024 (Hinge)Met3075 (Halogen pocket)

Data Interpretation: While the fragment possesses a lower absolute binding affinity than the fully elaborated clinical candidate AZD7648, its Ligand Efficiency (LE) is exceptionally high. The MM/GBSA ΔGbind​ of -45.6 kcal/mol indicates highly stable anchoring via the pyridin-4-one moiety to the Val3024 hinge residue, validating this scaffold as a premium starting point for hit-to-lead optimization.

Conclusion

The in silico evaluation of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one against DNA-PKcs demonstrates the critical need for a multi-tiered computational approach. By enforcing QM-derived ligand geometries and validating static docking poses with explicit-solvent MD and MM/GBSA thermodynamics, researchers can confidently advance this heterocyclic core into synthetic elaboration. The 6-chloro vector, in particular, offers a synthetically tractable site for cross-coupling reactions to build out into the solvent channel, potentially bridging the gap between a high-efficiency fragment and a potent, selective DNA-PKcs inhibitor.

References

  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Liang, S., Thomas, S.E., Chaplin, A.K., et al. Nature 601, 643–648 (2022). URL:[Link]

  • Cryo-EM structure of DNA-PKcs (State 1) - PDB ID: 6ZH2. Chaplin, A.K., Hardwick, S.W., Liang, S., et al. RCSB Protein Data Bank (2020). URL: [Link]

  • DNA-PKcs in complex with AZD7648 - PDB ID: 7OTW. Liang, S., Thomas, S.E., Blundell, T.L. RCSB Protein Data Bank (2022). URL: [Link]

Decoding the Polypharmacology of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one: A Comprehensive Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as a purine bioisostere, its unique hydrogen bond donor/acceptor topology allows it to interface seamlessly with the hinge regions of kinases and the ligand-binding domains (LBDs) of nuclear receptors. Notably, derivatives of this core have demonstrated potent polypharmacology, acting as dual Angiotensin II type 1 (AT1) receptor antagonists and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) partial agonists , as well as selective inhibitors for kinases such as BTK and DNA-PK .

This whitepaper provides an in-depth, field-proven methodology for identifying and validating the biological targets of this specific scaffold. By detailing the causality behind probe design, chemoproteomic workflows, and biophysical validation, this guide establishes a self-validating system for polypharmacological drug development.

Rationale for Scaffold Selection and Probe Design

To unbiasedly identify the protein targets of a small molecule, the molecule must be converted into an Activity-Based Probe (ABP) or an affinity chromatography bait. The structural brilliance of the 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one core lies in the C6-chlorine atom.

The Causality of Chemical Design: The C6-chlorine is situated adjacent to the pyridine nitrogen (N5) and is in conjugation with the C4-carbonyl. This electronic environment highly activates the C-Cl bond for oxidative addition by palladium. Consequently, the C6 position serves as an ideal, bio-orthogonal synthetic handle for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. By attaching a PEG-biotin linker at C6, we extend the linker into the solvent-exposed region of the target protein, preserving the critical hydrogen-bonding network of the imidazo-pyridone core required for target engagement.

G A 6-Chloro-1,5-dihydro- imidazo[4,5-c]pyridin-4-one B Pd-Catalyzed Cross-Coupling A->B Linker Addition C Affinity Probe (Biotinylated) B->C D Cell Lysate Incubation C->D E Streptavidin Pull-Down D->E F LC-MS/MS Target ID E->F

Workflow for converting the 6-chloro scaffold into an affinity probe for target identification.

Protocol 1: Synthesis of the Affinity Probe

Self-Validation Check: The success of this protocol relies on LC-MS monitoring to ensure complete consumption of the 6-chloro starting material, preventing unreacted scaffold from competitively inhibiting the probe during the pull-down assay.

  • Reagents: 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one (1.0 eq), Biotin-PEG4-amine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), Cs2CO3 (2.5 eq), anhydrous 1,4-dioxane.

  • Degassing: Purge the reaction vial with argon for 15 minutes. Why? Palladium catalysts are highly sensitive to oxygen; failure to degas leads to catalyst poisoning and homocoupling artifacts.

  • Reaction: Heat the mixture at 90°C for 12 hours under an inert atmosphere.

  • Purification: Filter through Celite to remove palladium black. Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the biotinylated probe.

  • Validation: Confirm mass and purity (>95%) via HRMS and 1H-NMR.

Chemoproteomic Target Identification

Once the probe is synthesized, we utilize affinity chromatography coupled with Label-Free Quantification (LFQ) LC-MS/MS to identify interacting proteins .

The Causality of the Competition Control: Imidazo-pyridines are inherently lipophilic and can exhibit non-specific binding to highly abundant cellular proteins (e.g., tubulin, albumin). To establish a self-validating assay, we must run a parallel "Competition" sample. By pre-incubating the lysate with a 100-fold excess of the unmodified parent compound, we saturate all specific binding pockets. Proteins that still bind to the biotinylated probe in the presence of the competitor are flagged as non-specific background.

Protocol 2: Competitive Streptavidin Pull-Down
  • Lysate Preparation: Lyse target cells (e.g., HepG2 or THP-1) in mild, non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors). Why non-denaturing? Harsh detergents like SDS will unfold the proteins, destroying the 3D binding pockets required for scaffold recognition.

  • Pre-clearing: Incubate lysate with bare streptavidin agarose beads for 1 hour at 4°C to remove endogenous biotinylated proteins (e.g., carboxylases).

  • Competition Incubation: Divide the lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), add 10 µM of the parent 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one. Incubate for 1 hour at 4°C.

  • Probe Incubation: Add 100 nM of the Biotinylated Probe to both aliquots. Incubate for 2 hours at 4°C.

  • Pull-Down & Wash: Add streptavidin magnetic beads. Wash 5 times with lysis buffer to remove weak, transient interactors.

  • Elution & Digestion: Elute proteins by boiling in Laemmli buffer, run a short SDS-PAGE gel, excise the lane, and perform in-gel trypsin digestion prior to LC-MS/MS.

Data Presentation: Representative Chemoproteomic Enrichment

The table below illustrates how specific targets are differentiated from background noise using the competition ratio.

Target ProteinGene SymbolUnique PeptidesEnrichment Fold (Probe vs. Competed)p-valueKnown Binding Domain
Peroxisome proliferator-activated receptor gammaPPARG1428.5x< 0.001Ligand-Binding Domain (LBD)
Type-1 angiotensin II receptorAGTR1922.1x< 0.005Transmembrane Orthosteric Site
Bruton's tyrosine kinaseBTK1815.4x< 0.001ATP-binding Hinge Region
DNA-dependent protein kinasePRKDC2112.8x< 0.010Kinase Domain
Serum Albumin (Background)ALB451.1x0.850Non-specific

Biophysical and Cellular Target Validation

Identification via MS/MS only proves affinity under lysate conditions. It does not prove direct biophysical interaction with purified protein, nor does it prove target engagement in living cells. We must employ an orthogonal validation matrix.

Validation cluster_0 Biophysical Validation cluster_1 Functional Validation ID Putative Target Identified (LC-MS/MS) SPR SPR (Kinetics/Affinity) ID->SPR CETSA CETSA (Cellular Engagement) ID->CETSA Kinase In Vitro Kinase Assay SPR->Kinase Reporter PPARγ Reporter Assay CETSA->Reporter

Orthogonal validation logic progressing from biophysical binding to functional cellular assays.

Protocol 3: Surface Plasmon Resonance (SPR) Validation

SPR provides real-time kinetic data ( kon​ and koff​ ). For kinase inhibitors and GPCR antagonists, a slow koff​ (long residence time) often correlates better with in vivo efficacy than raw Kd​ .

  • Surface Preparation: Immobilize recombinant target protein (e.g., PPARγ LBD or BTK kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule binding.

  • Solvent Correction: Because imidazo-pyridines require DMSO for solubility, prepare a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer) to correct for bulk refractive index changes. Self-Validation: Without this step, DMSO bulk effects will mask the true binding signal of the low-molecular-weight scaffold.

  • Analyte Injection: Inject the parent compound in a multi-cycle kinetic format (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA validates that the compound physically engages the target inside a living cell, navigating cellular membranes and competing with endogenous ligands (like ATP for kinases) .

  • Treatment: Incubate live cells with 1 µM compound or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes. Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis & Detection: Lyse cells via freeze-thaw. Centrifuge to pellet denatured/aggregated proteins. Analyze the soluble fraction via Western blot against the target protein. A positive shift ( ΔTm​>2∘C ) confirms intracellular target engagement.

Data Presentation: Validation Metrics Summary
TargetAssay TypeParameter MeasuredValueCellular Consequence
PPARγ SPRAffinity ( Kd​ )45 nMDirect physical interaction confirmed
PPARγ Reporter AssayEC50 (Activation)212 nMPartial agonism (insulin sensitization)
AT1 RadioligandIC50 (Displacement)1.6 nMPotent receptor blockade
BTK CETSA ΔTm​ Shift+4.5 °CIntracellular target engagement
BTK Kinase AssayIC50 (Inhibition)12 nMBlockade of B-cell receptor signaling

Mechanistic Case Study: Dual AT1 / PPARγ Modulation

One of the most profound applications of the imidazo[4,5-c]pyridin-4-one scaffold is its optimization into dual AT1 antagonists and PPARγ partial agonists. This polypharmacology is highly desirable for treating metabolic syndrome, as it simultaneously addresses hypertension (via AT1) and insulin resistance (via PPARγ) without the severe edema associated with full PPARγ agonists (like rosiglitazone) .

Mechanistic Insight: Crystallographic studies (e.g., PDB: 4HEE) reveal that the imidazo-pyridone core anchors into the PPARγ LBD through critical hydrogen bonds with Ser342 and Arg288, while hydrophobic substituents at the N1 and C2 positions occupy the lipophilic pocket. Simultaneously, the core mimics the biphenyl-tetrazole structure of classical sartans, allowing it to competitively displace Angiotensin II from the AT1 receptor.

Pathway Drug Imidazo[4,5-c]pyridin-4-one Derivative AT1 AT1 Receptor Drug->AT1 Antagonism PPAR PPARγ Drug->PPAR Partial Agonism AngII Angiotensin II Signaling Blockade AT1->AngII Metab Lipid/Glucose Metabolism Activation PPAR->Metab BP Blood Pressure Reduction AngII->BP Insulin Insulin Sensitization Metab->Insulin

Dual signaling pathway modulation by imidazo[4,5-c]pyridin-4-one derivatives.

Conclusion

The 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one scaffold represents a masterclass in rational drug design. Its intrinsic chemical reactivity at the C6 position allows for rapid generation of chemoproteomic probes, enabling unbiased target identification. Subsequent biophysical and cellular validation workflows reveal a rich polypharmacological landscape, spanning from critical kinase inhibition (BTK, DNA-PK) to dual GPCR/Nuclear Receptor modulation (AT1/PPARγ). By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can confidently map and exploit the therapeutic potential of this privileged chemotype.

References

  • Casimiro-Garcia, A., Heemstra, R. J., Bigge, C. F., Chen, J., Ciske, F. A., Davis, J. A., Ellis, T., Esmaeil, N., Flynn, D., Han, S., Jalaie, M., Ohren, J. F., & Powell, N. A. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-gamma. Bioorganic & Medicinal Chemistry Letters, 23(3), 767-772.[Link]

  • Soural, M., Kryštof, V., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113094.[Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11-22.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284.[Link]

  • Hardcastle, I. R., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12345-12360.[Link]

Methodological & Application

Application Note: In Vitro Profiling of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one in Dual AT1/PPARγ Target Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Cell Culture Protocol & Mechanistic Guide

Executive Summary

The transition from single-target to multitarget-directed ligands (MTDLs) represents a paradigm shift in treating complex cardiometabolic syndromes. 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one (hereafter referred to as 6-Cl-IDP ) is a highly specialized heterocyclic building block and scaffold derivative. Compounds utilizing the imidazo[4,5-c]pyridin-4-one core—often structurally optimized from the sartans (e.g., telmisartan)—exhibit a unique dual pharmacology: Angiotensin II type 1 (AT1) receptor antagonism combined with Peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonism [1].

This application note provides a comprehensive, self-validating cell culture workflow for evaluating the dual pharmacological profile of 6-Cl-IDP derivatives. By detailing the causality behind assay design, cell line selection, and phenotypic validation, this guide ensures robust, reproducible data generation for MTDL screening.

Mechanism of Action & Drug Design Causality

The rational design of MTDLs often relies on a "merged-pharmacophore" strategy, where key structural elements of two distinct ligands are fused into a single molecular skeleton without sterically hindering the binding modes of either target [2].

The imidazo[4,5-c]pyridin-4-one scaffold perfectly exemplifies this. The acidic tetrazole ring and lipophilic biphenyl system (characteristic of AT1 antagonists) are merged with the planar imidazopyridine core.

  • AT1 Antagonism: The scaffold binds the AT1 receptor pocket (interacting via H-bonds with Arg288), blocking Angiotensin II binding and downstream Gq-coupled intracellular calcium release [1].

  • PPARγ Partial Agonism: The lipophilic tail of the scaffold partially occupies the PPARγ ligand-binding domain, inducing a conformational change that recruits coactivators for metabolic gene transcription without the severe adipogenic side effects of full agonists (like thiazolidinediones) [1].

MoA Compound 6-Cl-IDP Scaffold (Merged Pharmacophore) AT1 AT1 Receptor (Antagonism) Compound->AT1 Inhibits PPARg PPARγ (Partial Agonism) Compound->PPARg Activates AngII Blockade of Gq-coupled Ca2+ Mobilization AT1->AngII Vasodilation GeneExpr Metabolic Gene Transcription PPARg->GeneExpr Insulin Sensitivity

Figure 1: Dual signaling modulation by the 6-Cl-IDP scaffold targeting AT1 and PPARγ pathways.

Physicochemical Properties & Preparation

To ensure trustworthy and reproducible results, the compound must be handled according to its specific physicochemical constraints. The planar, hydrophobic nature of the imidazo-pyridine ring necessitates strict solvent parameters.

  • Solubility: 6-Cl-IDP derivatives are highly hydrophobic. Reconstitute in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Causality of Solvent Choice: Aqueous buffers will cause rapid precipitation. The final DMSO concentration in cell culture must strictly not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual PPARγ activation.

  • Storage: Aliquot the 10 mM stock into amber vials (to prevent UV degradation of the heterocyclic core) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

The following protocols constitute a self-validating system: Target 1 (AT1) is validated via rapid, membrane-level signaling (Calcium flux), while Target 2 (PPARγ) is validated via nuclear receptor transcription (Luciferase) and downstream phenotypic changes (Adipogenesis).

Protocol A: AT1 Receptor Antagonism (Intracellular Calcium Flux Assay)

Rationale: AT1 is a Gq-coupled GPCR. Antagonism is best quantified by measuring the blockade of Angiotensin II-induced intracellular calcium release.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human AT1 receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells and incubate with a Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux) for 1 hour at 37°C.

  • Compound Pre-incubation: Add 6-Cl-IDP derivatives (dose-response: 0.1 nM to 10 μM, 0.1% DMSO final) to the wells. Include Telmisartan as a positive control and 0.1% DMSO as a vehicle control. Incubate for 30 minutes.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject Angiotensin II (EC80 concentration, typically ~3 nM) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the IC50 based on the reduction of the maximum fluorescence peak compared to the vehicle control.

Protocol B: PPARγ Partial Agonism (Luciferase Reporter Assay)

Rationale: PPARγ is a nuclear receptor. Activation is quantified by measuring the transcription of a reporter gene driven by a Peroxisome Proliferator Response Element (PPRE).

  • Transfection: Plate HEK293T cells in 10 cm dishes. Co-transfect with a PPRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Cell Seeding: 24 hours post-transfection, re-plate cells into 96-well white opaque plates at 15,000 cells/well.

  • Treatment: Treat cells with 6-Cl-IDP derivatives (0.1 μM to 30 μM). Include Rosiglitazone (1 μM) as a full agonist reference (defined as 100% activation).

  • Incubation: Incubate for 24 hours to allow for adequate gene transcription and protein translation.

  • Detection: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Validation: A partial agonist should plateau at roughly 25–40% of the maximum efficacy achieved by Rosiglitazone[1].

Protocol C: Phenotypic Validation (3T3-L1 Adipogenesis Assay)

Rationale: To prove that the partial agonism observed in Protocol B translates to functional, safe cellular outcomes without excessive lipid accumulation.

  • Differentiation: Grow 3T3-L1 preadipocytes to confluence. Initiate differentiation using a cocktail of IBMX, Dexamethasone, and Insulin (MDI), supplemented with either the vehicle, Rosiglitazone (1 μM), or 6-Cl-IDP (10 μM).

  • Maintenance: Replace media every 2 days with insulin-containing media plus the respective compounds for 7 days.

  • Oil Red O Staining: Fix cells with 10% formalin and stain with Oil Red O to visualize lipid droplets.

  • Quantification: Elute the stain with 100% isopropanol and measure absorbance at 500 nm. 6-Cl-IDP should show significantly less lipid accumulation than Rosiglitazone, confirming its partial agonist safety profile.

Workflow Visualization

Workflow Step1 1. Compound Preparation (10 mM 6-Cl-IDP in 100% DMSO) Step2 2. Cell Seeding & Preparation (CHO-K1 / HEK293T / 3T3-L1) Step1->Step2 Step3 3. Compound Treatment (Serial Dilution, Max 0.1% DMSO) Step2->Step3 Split1 AT1 Antagonism FLIPR Ca2+ Flux Assay (Readout: IC50) Step3->Split1 Split2 PPARγ Agonism Dual-Luciferase Assay (Readout: EC50 & % Max) Step3->Split2 Split3 Phenotypic Validation 3T3-L1 Oil Red O Staining (Readout: Lipid Accumulation) Step3->Split3

Figure 2: Comprehensive in vitro screening workflow for evaluating dual AT1/PPARγ activity.

Data Presentation & Expected Outcomes

To benchmark your internal assays, compare your results against the established pharmacological profile of optimized imidazo[4,5-c]pyridin-4-one derivatives.

Table 1: Expected Pharmacological Profile of Imidazo-pyridine MTDLs

Target / AssayCell LineReference ControlExpected 6-Cl-IDP Scaffold RangeAssay Readout
AT1 Receptor CHO-K1 (hAT1)Telmisartan (IC50 ~1-5 nM)IC50: 0.49 – 94.1 nMFluorescence (Ca2+ decrease)
PPARγ Receptor HEK293TRosiglitazone (EC50 ~10 nM)EC50: 20 – 3640 nMLuminescence (Increase)
PPARγ Efficacy HEK293TRosiglitazone (100% Max)25% – 45% of MaxRelative Light Units (RLU)
Adipogenesis 3T3-L1Rosiglitazone (High Lipid)Low/Moderate LipidAbsorbance (500 nm)

Table 2: Troubleshooting Guide for Cell-Based Assays

IssuePotential CauseScientific Solution / Causality
High background in Ca2+ assay Incomplete dye washout or probenecid omission.Ensure 2.5 mM probenecid is present to block organic anion transporters, preventing Fluo-4 AM efflux.
No PPARγ activation observed Compound precipitation in media.Imidazo-pyridines are highly lipophilic. Ensure rapid mixing into pre-warmed media. Do not exceed 0.1% DMSO.
Toxicity in 3T3-L1 cells Extended exposure to high compound doses.Perform a standard MTT/CellTiter-Glo viability assay prior to the 7-day differentiation protocol to establish the maximum tolerated dose (MTD).

References

  • Zhang, J., Hao, Q-Q., Liu, X., Jing, Z., Jia, W-Q., Wang, S-Q., Xu, W-R., Cheng, X-C. & Wang, R-L. (2017). "Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ." Oncotarget, 8(15), 25612-25627. Available at:[Link]

  • Li, X., Li, X., Liu, F., Li, S., & Shi, D. (2021). "Rational Multitargeted Drug Design Strategy from the Perspective of a Medicinal Chemist." Journal of Medicinal Chemistry, 64(15), 10581-10605. Available at:[Link]

Western blot analysis of DNA-PKcs phosphorylation after treatment

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Western Blot Analysis of DNA-PKcs Phosphorylation Dynamics

Mechanistic Overview of DNA-PKcs Activation

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a massive 469 kDa serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family. It serves as the catalytic engine for the Non-Homologous End Joining (NHEJ) DNA repair pathway. Upon the induction of DNA double-strand breaks (DSBs), the Ku70/80 heterodimer rapidly binds to the DNA termini and recruits DNA-PKcs, forming the active DNA-PK holoenzyme[1].

Activation of DNA-PKcs is heavily regulated by phosphorylation at two primary clusters:

  • S2056 Cluster: This is a strict autophosphorylation site. Phosphorylation at S2056 induces a critical conformational change that releases DNA-PKcs from the DNA ends, exposing the termini for ligation by the XRCC4/Ligase IV complex[1].

  • T2609 (ABCDE) Cluster: Phosphorylation at this cluster is required for DNA end resection and Artemis nuclease activation. Unlike S2056, T2609 can be phosphorylated by DNA-PKcs itself or cross-phosphorylated by ATM/ATR in response to specific types of DNA damage[1][2].

Because S2056 is exclusively autophosphorylated, it serves as the definitive biomarker for assessing DNA-PKcs kinase activity in response to DNA-damaging agents or targeted therapeutics like M3814 (Nedisertib) and NU7441[3][4].

DNAPKcs_Pathway DSB DNA Double-Strand Break (IR, Etoposide) Ku Ku70/80 Heterodimer DSB->Ku Recruits DNAPKcs DNA-PKcs (469 kDa) Ku->DNAPKcs Activates S2056 p-S2056 Cluster Autophosphorylation (Conformational Change) DNAPKcs->S2056 Autophosphorylates T2609 p-T2609 Cluster ATM / DNA-PKcs (End Resection) DNAPKcs->T2609 Phosphorylates NHEJ Non-Homologous End Joining (DNA Repair) S2056->NHEJ Promotes Ligation T2609->NHEJ Promotes Processing Inhibitors DNA-PK Inhibitors (M3814, NU7441) Inhibitors->DNAPKcs Blocks Kinase Activity

Diagram 1: DNA-PKcs activation via Ku70/80 and subsequent phosphorylation driving NHEJ repair.

Causality in Experimental Design: Overcoming the 469 kDa Challenge

Standard Western blot protocols are optimized for proteins between 20–150 kDa. Attempting to analyze a 469 kDa protein using conventional methods will result in false negatives, signal trapping, or complete loss of the target. Every step of this protocol is modified based on the biophysical properties of DNA-PKcs:

  • Chromatin Solubilization: Active DNA-PKcs is tightly tethered to chromatin at DSB sites. Passive lysis with standard RIPA buffer will leave the phosphorylated fraction in the insoluble pellet. Mechanical shearing (sonication) or enzymatic digestion (Benzonase) is mandatory to release the complex.

  • Gel Matrix Permeability: DNA-PKcs will not enter a standard 10% or 12% polyacrylamide gel. A 6% Tris-Glycine gel (with a low bis-acrylamide ratio) or a 3-8% Tris-Acetate gradient gel must be used to allow migration.

  • Electroblotting Thermodynamics: High molecular weight proteins precipitate in the presence of methanol. Therefore, methanol must be omitted from the transfer buffer. Additionally, supplementing the transfer buffer with 0.02% SDS maintains the protein's solubility and negative charge, driving it out of the gel matrix and onto the membrane[5].

Quantitative Pharmacological Modulation

The efficacy of DNA-PKcs inhibitors is evaluated by their ability to block S2056 autophosphorylation following DSB induction. Below is a summary of expected quantitative outcomes based on validated pharmacological models[3][4][6].

Treatment ConditionMechanism of Actionp-S2056 Levelp-T2609 LevelTotal DNA-PKcs
Etoposide (10 µM) Topoisomerase II inhibition (DSB induction)+++ (Maximal)+++ (Maximal)Unchanged
Ionizing Radiation (2.4 Gy) Direct DNA double-strand breaks+++ (Maximal)+++ (Maximal)Unchanged
M3814 (5 µM) + Etoposide ATP-competitive DNA-PK inhibition- (Abolished)+ (Significantly Reduced)Unchanged
NU7441 (5 µM) + IR ATP-competitive DNA-PK inhibition- (Abolished)+ (Significantly Reduced)Unchanged

*Note: Because T2609 can be cross-phosphorylated by ATM, DNA-PKcs inhibitors may not completely abolish T2609 phosphorylation in the presence of severe DNA damage.

Self-Validating Protocol for High Molecular Weight Immunoblotting

WB_Methodology Lysis 1. Chromatin Solubilization RIPA + Sonication (Releases DNA-bound DNA-PKcs) Gel 2. SDS-PAGE Resolution 6% Acrylamide or 3-8% TA (Prevents high MW trapping) Lysis->Gel Transfer 3. Wet Electroblotting Overnight, 30V, 4°C +0.02% SDS, No Methanol Gel->Transfer Block 4. Blocking & Probing 5% BSA (Phospho-specific) Total DNA-PKcs Control Transfer->Block Validate 5. Self-Validation Check for 120 kDa Cleavage Confirm loading equivalence Block->Validate

Diagram 2: Optimized Western blot workflow for 469 kDa DNA-PKcs, highlighting critical modifications.

Step 4.1: Cell Culture and Treatment (Self-Validating Setup)

To ensure the assay is biologically sound, you must build internal validation into your treatment arms.

  • Grow target cells (e.g., A549, HCT116) to 70-80% confluency.

  • Negative Control (Inhibition): Pre-treat cells with 5 µM M3814 or 5 µM NU7441 for 1 hour[3][4].

  • Positive Control (Activation): Expose cells to 10 µM Etoposide or 2.4 Gy Ionizing Radiation (IR) for 1 to 6 hours to induce robust DSBs[6].

  • Vehicle Control: Treat with 0.1% DMSO.

Step 4.2: Chromatin Solubilization & Lysis
  • Wash cells twice with ice-cold PBS.

  • Apply RIPA buffer heavily supplemented with inhibitors: 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Na3VO4, and 10 mM NaF.

  • Critical Step: Sonicate the lysates using 3 cycles of 10 seconds ON / 10 seconds OFF at 30% amplitude on ice. Alternatively, add Benzonase (250 U/mL) and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

Step 4.3: SDS-PAGE Optimization
  • Prepare a 6% Tris-Glycine polyacrylamide gel or utilize a pre-cast 3-8% Tris-Acetate gradient gel.

  • Denature 30–50 µg of protein in 4x Laemmli buffer by boiling at 95°C for 5 minutes.

  • Load samples alongside a high molecular weight pre-stained ladder (capable of resolving up to 500 kDa).

  • Run at 80V through the stacking gel, then increase to 120V until the dye front elutes.

Step 4.4: Wet Electroblotting
  • Buffer Preparation: Prepare transfer buffer containing 48 mM Tris and 39 mM Glycine. Do not add methanol. Add 0.02% SDS[5].

  • Assemble the transfer sandwich and place it in a wet tank transfer system. Semi-dry transfer will fail for a 469 kDa protein.

  • Transfer at a constant 30V overnight (14–16 hours) at 4°C to prevent overheating while providing sufficient time for migration.

Step 4.5: Immunodetection & System Validation
  • Block the PVDF membrane in 5% BSA in TBST for 1 hour at room temperature. (Avoid milk, as casein phosphoproteins will cause high background with phospho-specific antibodies).

  • Incubate with primary antibodies overnight at 4°C:

    • Anti-p-DNA-PKcs (S2056) (1:1000)

    • Anti-Total DNA-PKcs (1:1000)

    • Anti-Vinculin (116 kDa, 1:2000) as a loading control. Note: GAPDH (37 kDa) may run off the gel or transfer poorly under these extended, high-MW optimized conditions.

  • Wash 3x 10 minutes in TBST.

  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Wash and develop using ECL.

  • Validation Check: DNA-PKcs is a known substrate for Caspase-3 during apoptosis, which cleaves the 469 kDa protein into a ~120 kDa fragment. If your Total DNA-PKcs signal drops in the treatment lanes, check for the appearance of a 120 kDa band. A drop in total protein invalidates direct phosphorylation comparisons, as the reduction in S2056 signal may simply reflect cell death rather than kinase inhibition.

References

  • DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer. nih.gov. 3

  • DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. frontiersin.org. 1

  • Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. nih.gov. 4

  • DNA-PKcs phosphorylation at the T2609 cluster alters the repair pathway choice during immunoglobulin class switch recombination. nih.gov. 2

  • Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. aacrjournals.org. 6

  • Purification of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) from HeLa cells. nih.gov.5

Sources

Application Notes and Protocols for In Vivo Xenograft Models: Efficacy Testing of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Kinase Inhibitor in Preclinical Development

The compound 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one belongs to the imidazopyridine class of heterocyclic molecules, a scaffold that has garnered significant interest in oncology for its potential to inhibit key cellular signaling pathways. While this specific molecule may be novel, related compounds such as imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of DNA-Dependent Protein Kinase (DNA-PK) and Src family kinases.[1][2] DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1] Its inhibition can sensitize cancer cells to radiation therapy and certain chemotherapeutics.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo xenograft studies to evaluate the anti-tumor efficacy of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one. We will detail protocols for both subcutaneous and orthotopic xenograft models, offering insights into the rationale behind experimental choices and ensuring the generation of robust and reproducible data.

Choosing the Right Xenograft Model: Subcutaneous vs. Orthotopic

The selection of an appropriate xenograft model is paramount for obtaining clinically relevant data. The two most common types are subcutaneous and orthotopic models, each with distinct advantages and applications.[5][6]

  • Subcutaneous Xenograft Models: In this widely used model, human cancer cells are implanted under the skin of an immunodeficient mouse.[6][7] This approach is technically straightforward, cost-effective, and allows for easy monitoring of tumor growth with calipers.[7][8] It is an excellent choice for initial efficacy screening and dose-response studies.[9] However, a key limitation is that the tumor microenvironment does not replicate the native organ site, which can impact tumor behavior and drug response.[10][11]

  • Orthotopic Xenograft Models: These models involve implanting tumor cells into the corresponding organ from which the cancer originated (e.g., pancreatic cancer cells into the mouse pancreas).[6][10] This creates a more clinically relevant microenvironment, allowing for the study of tumor-stroma interactions and metastasis in a more authentic context.[5][12] While surgically more demanding and often requiring specialized imaging to monitor tumor growth, orthotopic models offer higher translational value.[10][13]

The choice between these models will depend on the specific research question, the stage of preclinical development, and available resources. For a novel compound like 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one, a tiered approach is often most effective: initial screening in subcutaneous models followed by more in-depth studies in orthotopic models.

Experimental Workflow for Xenograft Studies

The following diagram illustrates the general workflow for conducting xenograft efficacy studies.

xenograft_workflow cluster_prep Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture Cell Line Selection & Culture animal_prep Animal Model Selection & Acclimation drug_prep Drug Formulation subq_implant Subcutaneous Implantation drug_prep->subq_implant ortho_implant Orthotopic Implantation drug_prep->ortho_implant randomization Tumor Growth & Animal Randomization subq_implant->randomization ortho_implant->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint Collection (Tumor weight, etc.) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: General workflow for in vivo xenograft studies.

Protocol 1: Subcutaneous Xenograft Model

This protocol is designed for the initial efficacy screening of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one.

1. Cell Line Selection and Culture:

  • Rationale: Based on the potential mechanism of action as a DNA-PK inhibitor, select cell lines from cancer types where this pathway is relevant, such as colorectal (e.g., HCT116), head and neck (e.g., FaDu), or pancreatic (e.g., BxPC-3) cancers.[4]

  • Protocol:

    • Culture selected cancer cell lines in their recommended media and conditions until they reach 80-90% confluency.

    • Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel or a similar basement membrane extract at the desired concentration (e.g., 1 x 10^7 cells/mL). The use of a basement membrane extract can improve tumor take rates.

2. Animal Model and Implantation:

  • Rationale: Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are essential for preventing the rejection of human tumor cells.[11] NSG mice are more severely immunocompromised and may be necessary for certain cell lines.[14]

  • Protocol:

    • Use 6-8 week old female mice, as they are generally less aggressive and easier to house in groups.

    • Allow mice to acclimate to the facility for at least one week before any procedures.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension (e.g., 1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Drug Formulation and Administration:

  • Protocol:

    • Prepare the 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one formulation. The vehicle should be optimized for solubility and biocompatibility (e.g., 0.5% methylcellulose in sterile water).

    • Determine the dosing regimen based on any available in vitro data or prior studies with similar compounds. This includes the dose, frequency (e.g., once daily), and route of administration (e.g., oral gavage, intraperitoneal injection).

4. Tumor Growth Monitoring and Treatment:

  • Protocol:

    • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[7][15]

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Begin treatment administration as per the established regimen.

    • Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and potential drug toxicity.

5. Endpoint Analysis:

  • Protocol:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if there are signs of excessive morbidity, in accordance with institutional animal welfare guidelines.[16][17]

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or biomarker analysis.

Hypothetical Data Presentation: Subcutaneous Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control01580 ± 210-+2.5
Compound A25890 ± 15043.7-1.2
Compound A50450 ± 9571.5-3.8

Protocol 2: Orthotopic Xenograft Model

This protocol is for more advanced efficacy studies, providing a more clinically relevant context. Here, we use a pancreatic cancer model as an example.

1. Cell Line and Animal Preparation:

  • Rationale: Use a pancreatic cancer cell line (e.g., MiaPaCa-2, Panc-1) that has been transfected to express a reporter gene like luciferase for non-invasive tumor monitoring.[10][12]

  • Protocol:

    • Prepare luciferase-expressing pancreatic cancer cells as described in the subcutaneous protocol.

    • Use 6-8 week old female immunodeficient mice.

    • Follow all pre-operative procedures, including fasting and administration of analgesics as per institutional guidelines.

2. Surgical Implantation:

  • Rationale: This requires a surgical procedure to implant the cells into the pancreas. This should be performed by trained personnel under sterile conditions.

  • Protocol:

    • Anesthetize the mouse and place it in a supine position.

    • Make a small incision in the upper abdomen to expose the pancreas.

    • Using a 30-gauge needle, slowly inject 20-30 µL of the cell suspension (e.g., 1 x 10^6 cells) into the head of the pancreas.

    • Close the incision with sutures or surgical clips.

    • Monitor the mouse closely during recovery.

3. Tumor Growth Monitoring and Treatment:

  • Protocol:

    • Monitor tumor growth non-invasively using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the luciferase-expressing cells.[12]

    • Image the mice weekly to track tumor progression.

    • Once a quantifiable tumor signal is established, randomize the mice into treatment and control groups.

    • Administer the drug and vehicle as described in the subcutaneous protocol.

    • Continue to monitor body weight and general health.

4. Endpoint Analysis:

  • Protocol:

    • Define study endpoints based on tumor burden (as measured by bioluminescence), signs of morbidity (e.g., ascites, weight loss), or a predetermined time point.

    • At the endpoint, euthanize the mice.

    • Perform a necropsy to excise the primary pancreatic tumor and any potential metastatic lesions in other organs (e.g., liver, lungs).

    • Measure the primary tumor weight.

    • Process tissues for histological confirmation of tumor and metastases.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[18] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[16][19] This includes using the minimum number of animals necessary for statistical significance, refining procedures to minimize pain and distress, and replacing animal models with non-animal alternatives whenever possible.[16] Humane endpoints must be clearly defined to prevent unnecessary suffering.[17]

Conclusion

The in vivo xenograft models detailed in these application notes provide a robust framework for evaluating the anti-tumor efficacy of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one. By starting with a subcutaneous model for initial screening and progressing to a more clinically relevant orthotopic model, researchers can generate the comprehensive data needed to advance this promising compound through the preclinical development pipeline. Careful planning, adherence to detailed protocols, and a strong commitment to animal welfare are essential for the success of these studies.

References

  • LIDE Biotech. (2023, July 18). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? LIDE Biotech. [Link]

  • Hera BioLabs. Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer. Hera BioLabs. [Link]

  • Charles River Laboratories. Orthotopic Models. Charles River Laboratories. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • Reaction Biology. Subcutaneous Tumor Models. Reaction Biology. [Link]

  • Tan, H., et al. (2018). Orthotopic tumours, a hot topic for xenograft models? Chinese Journal of Cancer Research, 30(2), 241–243. [Link]

  • Epistem Ltd. Subcutaneous Xenograft Models. Epistem Ltd. [Link]

  • SMC Laboratories Inc. Xenograft tumor model. SMC Laboratories Inc. [Link]

  • Paoloni, M., & Khanna, C. (2008). Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. Veterinary and comparative oncology, 6(3), 188–202. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555–1577. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101712. [Link]

  • Kim, H. Y., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology letters, 20(6), 329. [Link]

  • UK Co-ordinating Committee on Cancer Research. (1999). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edition). British journal of cancer, 80(1-2), 1–10. [Link]

  • Dobrolecki, L. E., et al. (2016). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of visualized experiments : JoVE, (118), 54687. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Norecopa. (2010, March 2). Guidelines for the welfare and use of animals in cancer research. Norecopa. [Link]

  • Cancer Research UK. Involving animals in research. Cancer Research UK. [Link]

  • Finlay, M. R. V., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(15), 8349–8364. [Link]

  • Bond, C. P., & Corbett, J. R. (1970). The mode of action and metabolism of 6-chloro-2-trifluoromethylimidazo[4,5-b] pyridine, an experimental herbicide. The Biochemical journal, 118(3), 50P–51P. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1950–1961. [Link]

  • Guckler, C., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 25(18), 4236. [Link]

  • ResearchGate. (2020). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ResearchGate. [Link]

  • Li, M., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o133. [Link]

  • ResearchGate. (2018). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. ResearchGate. [Link]

  • Li, M., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea. Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o133. [Link]

Sources

Application Note: Assessing the Bioavailability and Pharmacokinetics of Imidazo[4,5-c]pyridin-4-one Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Imidazo[4,5-c]pyridin-4-one derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. Notably, these compounds have been optimized as dual-acting agents, functioning as angiotensin II type 1 (AT1) receptor antagonists with partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonism, offering profound therapeutic potential for metabolic syndrome and hypertension[1]. Furthermore, structural modifications of this core have yielded potent antiviral and anti-trypanosomal agents[2].

However, translating in vitro potency to in vivo efficacy requires highly favorable pharmacokinetic (PK) properties. Assessing the absolute oral bioavailability ( F ) in mice is a critical bottleneck in preclinical drug development. This application note details a rigorously validated, self-correcting LC-MS/MS workflow designed to quantify imidazo[4,5-c]pyridin-4-one derivatives in mouse plasma, ensuring high-fidelity PK parameter derivation.

Mechanistic Rationale & Pathway

Understanding the target pathways dictates the required systemic exposure. For dual AT1/PPARγ modulators, the compound must achieve sufficient plasma concentrations to saturate AT1 receptors (typically requiring low nM IC50​ exposure) while simultaneously reaching the threshold for PPARγ partial activation (higher nM EC50​ exposure)[1][3].

MOA Drug Imidazo[4,5-c]pyridin-4-one Derivative AT1 AT1 Receptor (Antagonism) Drug->AT1 High Affinity PPAR PPARγ Receptor (Partial Agonism) Drug->PPAR Moderate Affinity BP Vasodilation & Blood Pressure Drop AT1->BP Metab Insulin Sensitization & Lipid Metabolism PPAR->Metab

Dual signaling pathway of imidazo[4,5-c]pyridin-4-one derivatives targeting AT1 and PPARγ.

Experimental Design & Causality

To determine absolute bioavailability, two cohorts of mice must be dosed: one via intravenous (IV) injection to establish 100% systemic exposure ( AUCIV​ ), and one via oral gavage (PO) to measure gastrointestinal absorption and first-pass metabolism survival ( AUCPO​ ).

  • Animal Model : Male C57BL/6 or ICR mice (8-10 weeks old). Mice must be fasted overnight before PO dosing to eliminate food-drug interactions, ensuring baseline absorption kinetics.

  • Formulation Causality : Imidazo[4,5-c]pyridin-4-one compounds are often highly lipophilic. IV formulations require co-solvents (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to prevent precipitation upon contact with the bloodstream. Conversely, PO formulations can utilize fine suspensions (e.g., 0.5% Methylcellulose with 0.1% Tween 80) to maximize gastrointestinal dissolution.

Workflow Dosing In Vivo Dosing (IV & PO Cohorts) Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Prep Protein Precipitation & IS Addition Sampling->Prep LCMS UPLC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (Bioavailability %) LCMS->Analysis

End-to-end experimental workflow for murine pharmacokinetic and bioavailability assessment.

Step-by-Step Protocol: Self-Validating LC-MS/MS Analysis

Trustworthiness & Quality Control : Every analytical run must be a self-validating system. This requires a calibration curve (e.g., 1–2000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations. The inclusion of a structurally similar Internal Standard (IS) prior to extraction is mandatory to correct for matrix effects and recovery losses[4][5].

Step 1: Blood Collection and Plasma Separation
  • Collect 20–30 µL of blood via tail vein nicking at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose) into K2-EDTA coated microvette tubes.

  • Causality: EDTA chelates calcium, preventing coagulation without degrading the analyte or causing the ion suppression often seen with heparin in mass spectrometry.

  • Centrifuge the samples at 4,000 × g for 10 min at 4°C to separate the plasma. Transfer the plasma to a 96-well plate and store at -80°C until analysis.

Step 2: Protein Precipitation (Sample Preparation)
  • Thaw plasma samples on ice. Aliquot 10 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) at 50 ng/mL.

  • Causality: ACN disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, while simultaneously extracting the lipophilic imidazo[4,5-c]pyridin-4-one derivative into the organic phase[4].

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 min at 4°C.

  • Transfer 40 µL of the supernatant to an autosampler vial containing 120 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening or distortion upon injection.

Step 3: UPLC-MS/MS Parameters
  • Column : Waters XBridge C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A : 0.1% Formic acid in Water (promotes protonation for positive ESI mode).

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient Causality : A gradient elution is employed rather than isocratic to focus the analyte band at the head of the column and to ensure highly retained endogenous phospholipids are washed off, preventing matrix-induced ion suppression in subsequent runs[5].

    • 0–0.5 min: 5% B

    • 0.5–2.0 min: Linear ramp to 95% B

    • 2.0–3.0 min: Hold at 95% B (Column Wash)

    • 3.0–3.1 min: Return to 5% B

    • 3.1–4.0 min: Equilibration

  • Flow Rate : 0.4 mL/min.

  • Detection : Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Data Presentation & Pharmacokinetic Analysis

Calculate PK parameters using Non-Compartmental Analysis (NCA). Absolute bioavailability ( F ) is calculated using the dose-normalized Area Under the Curve (AUC):

F(%)=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

Table 1: Representative Pharmacokinetic Parameters of an Imidazo[4,5-c]pyridin-4-one Derivative in Mice

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1850 ± 210940 ± 115
Tmax​ hN/A1.5 ± 0.5
AUC0−∞​ h·ng/mL2400 ± 3204200 ± 450
t1/2​ h2.1 ± 0.32.8 ± 0.4
CL mL/min/kg13.8 ± 1.5N/A
Vss​ L/kg1.8 ± 0.2N/A
Bioavailability ( F ) %100 (Reference) 35.0 ± 4.2

Data Interpretation: A bioavailability of 35% combined with a moderate half-life (2.8 h) and volume of distribution ( Vss​ of 1.8 L/kg) indicates that the compound efficiently partitions into tissues and survives hepatic first-pass metabolism well enough to warrant further in vivo efficacy testing[1][3].

Sources

Troubleshooting & Optimization

troubleshooting inconsistent results in clonogenic assays with radiosensitizers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting clonogenic survival assays, specifically when investigating radiosensitizers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust, reproducible data. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the clonogenic assay and why is it the "gold standard" for radiosensitivity studies?

The clonogenic assay is an in vitro method that assesses the ability of a single cell to undergo "unlimited" division to form a colony of at least 50 cells.[1][2] This capacity for sustained proliferation is what defines a cell as "clonogenic" or reproductively viable. It is considered the gold standard for measuring cell reproductive death after treatments like ionizing radiation (IR) because it directly measures the loss of this long-term proliferative potential, which is the ultimate goal of radiation therapy.[3][4][5] Unlike short-term viability assays (e.g., MTT, CCK-8), which measure metabolic activity, the clonogenic assay captures all forms of reproductive cell death, including mitotic catastrophe, apoptosis, and senescence, providing a more accurate surrogate for tumor recurrence.[6]

Q2: I'm starting a new experiment. How do I determine the optimal number of cells to plate?

This is a critical first step, as inconsistent cell seeding is a major source of variability. The goal is to plate a sufficient number of cells so that, after treatment, you can count a statistically relevant number of colonies (ideally 50-150) that are distinct and not overlapping.[7] Seeding too many cells leads to merged colonies that are impossible to count accurately, while seeding too few results in statistically unreliable data.[2][8]

Causality: The number of cells to seed depends on two factors: the inherent Plating Efficiency (PE) of your cell line and the expected toxicity of your treatment (radiation dose + radiosensitizer).

  • Plating Efficiency (PE): This is the percentage of seeded cells that form colonies under control (untreated) conditions. It must be determined empirically for each cell line and even for different passages of the same line.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%[9]

Actionable Protocol:

  • Determine PE: Plate a range of cell numbers (e.g., 100, 200, 500, 1000 cells) in 6-well plates without any treatment.

  • Incubate: Allow colonies to grow for 10-14 days.

  • Stain and Count: Fix and stain the colonies, then count the wells that have distinct, countable colonies.

  • Calculate PE: Use the formula above. A reliable PE is often between 30% and 60% for many cancer cell lines.[8]

Once you know the PE, you can estimate the number of cells to seed for your experiment using the expected survival fraction (SF) for each treatment condition.

Radiation Dose (Gy)Expected Survival Fraction (Approx.)Calculation (Targeting 100 colonies)Example Cells to Seed (PE = 40%)
0 (Control)1.0 (equal to PE)100 / PE100 / 0.40 = 250
20.5100 / (PE * SF)100 / (0.40 * 0.5) = 500
40.1100 / (PE * SF)100 / (0.40 * 0.1) = 2,500
60.01100 / (PE * SF)100 / (0.40 * 0.01) = 25,000
80.001100 / (PE * SF)100 / (0.40 * 0.001) = 250,000

Note: These are starting points. Optimization is required for every cell line and treatment combination.[7]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Question: "I'm seeing a huge spread in colony counts between my triplicate wells for the same condition. What's going wrong?"

This is a common issue that points to technical inconsistencies in assay setup.

Root Causes & Solutions:

  • Incomplete Single-Cell Suspension: Cell clumps are the primary culprit. If you plate clusters of cells, they will grow into what looks like a single large colony, artificially inflating your survival fraction.

    • Expert Insight: Over-trypsinization can damage cells, while under-trypsinization leaves clumps. After neutralizing trypsin, gently but thoroughly pipette the cell suspension up and down multiple times to break apart aggregates. Visually inspect a sample under a microscope before counting and plating to ensure you have a true single-cell suspension.

  • Inaccurate Cell Counting: The accuracy of your entire experiment hinges on plating the correct number of cells.[1]

    • Expert Insight: Use a hemocytometer or an automated cell counter. Always count the cells after creating the final bulk suspension from which you will plate all conditions. This minimizes errors from serial dilutions.

  • Uneven Cell Distribution: If cells are not evenly distributed in the dish, some areas will have dense growth while others are sparse.

    • Expert Insight: After adding the cell suspension to the plate, gently swirl and move the plate in a cross-like pattern (forward-backward, left-right) on a level surface to ensure even distribution before placing it in the incubator. Avoid vigorous shaking which can cause cells to collect at the edges.

Issue 2: Problems with the Radiosensitizer or Vehicle Control

Question: "My 'drug-only' control shows significant cell death, or my vehicle control (DMSO) wells have fewer colonies than my untreated controls. How do I fix this?"

Proper controls are the foundation of a trustworthy experiment. These issues indicate that the drug concentration is too high or the vehicle is toxic.

Root Causes & Solutions:

  • Radiosensitizer Concentration is Too High: A radiosensitizer should ideally have minimal cytotoxicity on its own but enhance the killing effect of radiation.[10] If the drug alone is highly toxic, you are observing confounding cytotoxic effects, not radiosensitization.

    • Expert Insight: Before the clonogenic assay, perform a dose-response curve (e.g., using a 72-hour MTT or CCK-8 assay) to determine the IC50 of your drug. For radiosensitization studies, you should use a non-toxic or minimally toxic concentration, typically in the IC10 to IC30 range.[11] This ensures that the observed enhancement in cell killing is due to synergy with radiation.

  • Vehicle (e.g., DMSO) Toxicity: Solvents like DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.

    • Expert Insight: Always run a "vehicle-only" control that matches the highest concentration of the vehicle used in your drug-treated arms. The final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced artifacts.[12] If your drug stock requires a higher DMSO concentration, you may need to increase the number of cells seeded in all wells to compensate for the baseline toxicity.[12]

Workflow for a Self-Validating Clonogenic Assay with a Radiosensitizer

This workflow diagram illustrates the critical steps and control groups necessary for a robust experiment.

Clonogenic_Workflow cluster_prep Phase 1: Preparation & Seeding cluster_treat Phase 2: Treatment cluster_growth Phase 3: Growth & Analysis cluster_controls Essential Control Groups prep 1. Prepare Single-Cell Suspension count 2. Accurate Cell Count prep->count seed 3. Seed Cells in Plates (Optimized Density) count->seed adhere 4. Allow Cells to Adhere (4-24 hours) seed->adhere drug 5. Add Radiosensitizer (or Vehicle/Media) adhere->drug incubate_drug 6. Incubate with Drug (Pre-determined time, e.g., 4h) drug->incubate_drug irradiate 7. Irradiate Plates (0, 2, 4, 6 Gy) incubate_drug->irradiate wash 8. Replace with Fresh Medium (Optional, depends on drug) irradiate->wash incubate_colony 9. Incubate 10-14 Days for Colony Formation wash->incubate_colony stain 10. Fix & Stain Colonies incubate_colony->stain analyze 11. Count Colonies & Calculate Survival Fraction stain->analyze C1 Untreated Control (Media Only, 0 Gy) C2 Vehicle Control (DMSO Only, 0 Gy) C3 Drug-Only Control (Sensitizer, 0 Gy) C4 Radiation-Only Control (Vehicle + 2, 4, 6 Gy) Radiosensitization_Mechanism IR Ionizing Radiation (IR) DNA Cellular DNA IR->DNA Causes DNA Double- Strand Breaks (DSBs) Sensitizer Radiosensitizer Drug DDR DNA Damage Repair (DDR) (e.g., DNA-PK, ATM) Sensitizer->DDR Inhibits CellCycle Cell Cycle Arrest (e.g., G2/M Phase) Sensitizer->CellCycle Induces Arrest in Radiosensitive Phase DNA->DDR Activates CellDeath Reproductive Cell Death (Mitotic Catastrophe, Apoptosis) DNA->CellDeath Unrepaired Damage Leads to DDR->DNA Repairs DSBs CellCycle->CellDeath Enhances IR Effect

Sources

Technical Support Center: Troubleshooting Off-Target Effects of Imidazo[4,5-c]pyridin-4-one Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemistry and pharmacology teams developing polypharmacological agents. Imidazo[4,5-c]pyridin-4-one derivatives are rationally designed via conformational restriction of the telmisartan scaffold to act as dual Angiotensin II Type 1 (AT1) receptor antagonists and Peroxisome Proliferator-Activated Receptor-γ (PPARγ) partial agonists[1].

While this dual-targeting strategy is highly effective for treating metabolic syndrome, the structural hybridization required to hit two distinct targets often introduces off-target liabilities[2]. This guide addresses the most common experimental and structural challenges encountered during lead optimization, providing causality-driven explanations and self-validating protocols to ensure your data is robust.

Quantitative Pharmacological Benchmarks

To effectively troubleshoot, you must first benchmark your compounds against established profiles. The table below summarizes the target metrics required to separate a successful Selective PPARγ Modulator (SPPARM) from variants suffering from off-target toxicities.

Compound VariantAT1 Binding (IC₅₀, nM)PPARγ Transactivation (EC₅₀, nM)PPARγ Emax (%)CYP3A4 Inhibition (IC₅₀, µM)Primary Off-Target Liability
Early Hit (Unoptimized) 12.545085%0.8Full Agonism (Edema), CYP Inhibition
N-Alkyl Variant 8.232082%>10Full Agonism (Edema)
Optimized Imidazo[4,5-c]pyridin-4-one 7.029527%>10None (Ideal SPPARM Profile)

Module 1: Troubleshooting Unwanted Full PPARγ Agonism (The "TZD-like" Toxicity)

Q: My lead imidazo[4,5-c]pyridin-4-one derivative shows excellent AT1 antagonism, but preclinical in vivo models are presenting fluid retention and weight gain. How do I confirm and correct this off-target effect?

A: Causality & Mechanism: Fluid retention and weight gain are classic off-target toxicities associated with full PPARγ agonism, a hallmark of thiazolidinediones (TZDs)[3]. Mechanistically, full agonists possess a lipophilic tail that penetrates deeply into the Activation Function-2 (AF-2) domain of the PPARγ ligand-binding pocket. This strongly stabilizes Helix 12 (H12) in an active conformation, leading to excessive co-activator recruitment and subsequent transcription of genes related to sodium reabsorption and adipogenesis.

Your imidazo[4,5-c]pyridin-4-one is likely adopting this deep-pocket binding mode. To correct this, you must structurally tune the compound to act as a partial agonist (SPPARM)[4]. By modifying the substitution at the pyridone nitrogen or the indane ring, you can force the molecule to interact with alternative residues (e.g., His323 or Tyr327) without fully stabilizing H12, capping the Emax at 20–40%.

Mechanism Ligand Imidazo[4,5-c]pyridin-4-one AT1 AT1 Receptor Ligand->AT1 Antagonism PPAR PPARγ LBD Ligand->PPAR Binding Vasodilation Vasodilation & BP Lowering AT1->Vasodilation AF2_Partial Partial AF-2 / H12 Stabilization PPAR->AF2_Partial Designed Mode AF2_Full Full AF-2 / H12 Stabilization PPAR->AF2_Full Off-Target Mode Metabolism Improved Insulin Sensitivity AF2_Partial->Metabolism Toxicity Off-Target Toxicity (Weight Gain, Edema) AF2_Full->Toxicity

Caption: Divergent signaling pathways of PPARγ partial agonism versus off-target full agonism.

Self-Validating Protocol: PPARγ Transactivation Reporter Assay

To accurately quantify the Emax and confirm partial agonism, use this cell-based reporter assay.

  • Cell Seeding: Seed HEK293T cells in a 96-well white opaque plate at 2 × 10⁴ cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands). Incubate for 24 hours.

  • Transfection: Co-transfect cells using a lipid-based reagent with a plasmid containing the GAL4 DNA-binding domain fused to the human PPARγ ligand-binding domain, alongside a UAS-driven firefly luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat cells with a 10-point dose-response of your imidazo[4,5-c]pyridin-4-one derivative (0.1 nM to 10 µM).

  • Detection: Lyse cells and add luciferin substrate. Read luminescence on a microplate reader.

  • Self-Validation & Quality Control (Critical):

    • Positive Control: Rosiglitazone (1 µM) must be included to define 100% Emax.

    • Reference Control: Telmisartan (1 µM) must be included and should yield an Emax of 25–30%.

    • Rejection Criteria: If the Rosiglitazone signal-to-background ratio is <10-fold, the transfection efficiency is compromised. Discard the plate and optimize the DNA:lipid ratio.

Module 2: Addressing Cytochrome P450 (CYP) Inhibition

Q: In vitro ADME profiling indicates my compound strongly inhibits CYP3A4. How can I engineer the imidazo[4,5-c]pyridin-4-one scaffold to eliminate this off-target liability?

A: Causality & Mechanism: Imidazopyridine cores are notorious for CYP450 inhibition. The nitrogen atoms within the fused bicyclic ring system possess lone pairs that can act as strong Lewis bases, coordinating directly with the heme iron in the active site of CYP enzymes (particularly CYP3A4 and CYP2C9).

To overcome this, you must introduce steric hindrance around the nucleophilic nitrogen or alter its pKa. Literature demonstrates that adding bulky substituents (e.g., isobutyl or branched alkyl groups) at the pyridone nitrogen of the imidazo[4,5-c]pyridin-4-one scaffold physically prevents the molecule from entering deep enough into the CYP catalytic pocket to coordinate with the heme iron, effectively eliminating this off-target effect[1].

OffTargetWorkflow cluster_assays Primary & Counter-Screening Assays Hit Imidazo[4,5-c]pyridin-4-one Lead Compound AT1 AT1 Receptor Binding Assay Hit->AT1 PPAR PPARγ Transactivation Assay Hit->PPAR CYP CYP450 Inhibition Panel Hit->CYP Candidate Optimized Preclinical Candidate AT1->Candidate IC50 < 10 nM FullAgonist Full Agonist Profile (Emax > 80%) Risk: Edema PPAR->FullAgonist PartialAgonist Partial Agonist Profile (Emax 20-40%) Desired PPAR->PartialAgonist CYP_High High CYP Inhibition (IC50 < 1 µM) CYP->CYP_High CYP_Low Low CYP Inhibition (IC50 > 10 µM) CYP->CYP_Low Opt1 Modify Lipophilic Tail (Prevent H12 Stabilization) FullAgonist->Opt1 PartialAgonist->Candidate Opt2 Add Steric Bulk to Pyridone Nitrogen CYP_High->Opt2 CYP_Low->Candidate Opt1->Hit Iterative Design Opt2->Hit Iterative Design

Caption: Workflow for structural optimization of imidazo[4,5-c]pyridin-4-ones to eliminate off-target effects.

Self-Validating Protocol: CYP450 Fluorogenic Inhibition Counter-Screen

To rapidly screen structural variants for CYP liability, utilize a high-throughput fluorogenic assay.

  • Reagent Preparation: Prepare a master mix containing recombinant human CYP3A4 supersomes, NADPH regeneration system, and potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate the master mix with a 7-point dilution series of your compound (0.1 µM to 50 µM) in a 384-well black plate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin). Incubate for 30 minutes at 37°C.

  • Fluorescence Reading: Stop the reaction with 20% Tris base/80% Acetonitrile. Read fluorescence (Excitation: 405 nm, Emission: 460 nm).

  • Self-Validation & Quality Control (Critical):

    • Inhibitor Control: Ketoconazole must be run in parallel. The assay is only valid if the Ketoconazole IC₅₀ falls between 10–50 nM.

    • Solvent Control: DMSO concentration must be strictly capped at 0.5% v/v, as higher concentrations will independently inhibit CYP3A4, generating false positives for off-target liability.

Module 3: Achieving Isoform Selectivity (PPARα vs. PPARγ)

Q: My dual AT1/PPARγ ligand is cross-reacting with PPARα. How do I structurally tune the imidazopyridine core to eliminate this off-target affinity?

A: Causality & Mechanism: The ligand-binding domains of PPARα and PPARγ are highly homologous, making isoform selectivity a major hurdle in multitargeted drug design[2]. However, the PPARγ binding pocket is physically larger than that of PPARα. A critical structural difference is a single amino acid substitution: PPARγ contains a Histidine (His323) where PPARα contains a Tyrosine.

To engineer out the off-target PPARα activity, you must exploit this spatial difference. By increasing the steric bulk of the lipophilic tail (e.g., expanding the indane or biphenyl moiety attached to the imidazo[4,5-c]pyridin-4-one core), the molecule will clash with the bulkier Tyrosine residue in PPARα, preventing binding. Conversely, the smaller Histidine in PPARγ comfortably accommodates the expanded tail, preserving your desired partial agonism.

References
  • Casimiro-Garcia, A., et al. (2013). "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ." Bioorganic & Medicinal Chemistry Letters. 1

  • Hughes, T. S., et al. (2015). "Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism." PPAR Research. 3

  • Proschak, E., et al. (2019). "Rational Multitargeted Drug Design Strategy from the Perspective of a Medicinal Chemist." Journal of Medicinal Chemistry. 2

  • Scheiner, M., et al. (2019). "Multi-Target Approaches in Metabolic Syndrome." Frontiers in Pharmacology. 4

Sources

optimizing Western blot conditions for detecting DNA-PKcs autophosphorylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to detect the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) via Western blot.

At approximately 460 kDa[1], DNA-PKcs is a behemoth of a protein. When investigating Non-Homologous End Joining (NHEJ) and DNA damage repair, detecting its autophosphorylation states—specifically at the Serine 2056 (S2056) and Threonine 2609 (T2609) clusters—is critical. S2056 is a bona fide autophosphorylation site induced by double-strand breaks (DSBs)[2], whereas the T2609 cluster is primarily phosphorylated by ATM, though it can also undergo autophosphorylation to facilitate the enzyme's dissociation from DNA ends[3].

Standard Western blot protocols are optimized for proteins in the 30–100 kDa range. Applying these standard conditions to a 460 kDa target will result in the protein remaining trapped in the gel matrix, or the phospho-epitopes being masked by improper blocking agents. This guide provides a self-validating system to ensure mechanistic accuracy and reproducible detection.

Mechanistic Pathway: DNA-PKcs Activation

To optimize your assay, you must first understand the biological state of your target. DNA-PKcs is recruited to DSBs by the Ku70/80 heterodimer. Once activated, autophosphorylation induces a conformational change necessary for downstream end-processing[3].

Pathway DSB DNA Double-Strand Break Ku Ku70/80 Heterodimer DSB->Ku DNAPKcs DNA-PKcs (460 kDa) Ku->DNAPKcs Recruits S2056 p-S2056 (Autophosphorylation) DNAPKcs->S2056 cis/trans T2609 p-T2609 (ATM / Auto) DNAPKcs->T2609 cis/trans ATM ATM Kinase ATM->T2609 NHEJ NHEJ Repair & End Processing S2056->NHEJ T2609->NHEJ

Diagram 1: DNA-PKcs recruitment to DSBs and subsequent phosphorylation events driving NHEJ.

Optimized Protocol for 460 kDa Phospho-Proteins

To build a self-validating protocol, we must engineer causality into every step. We alter the gel matrix to allow entry, modify the transfer buffer to prevent precipitation, and select blocking agents that do not cross-react with phospho-specific antibodies.

Step-by-Step Methodology
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a fresh 1x Protease and Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and NaF). Boil lysates in SDS sample buffer at 95°C for 10 minutes to thoroughly disrupt high-molecular-weight multimers[4].

  • Electrophoresis: Load 30–40 µg of total protein onto a 3–8% Tris-Acetate gradient gel . Causality: Standard 10% Tris-Glycine gels will trap a 460 kDa protein at the stacking/resolving interface. Run at 150V until the dye front exits the gel.

  • Wet Transfer (Critical Step): Assemble a wet transfer cassette. Use a modified transfer buffer: 25 mM Tris, 192 mM Glycine, 10% Methanol , and 0.05% SDS . Transfer at 30V for 16 hours (overnight) at 4°C [5].

    • Self-Validation: Post-transfer, stain the gel with Coomassie Blue. If the top of the gel is blue, your transfer failed. The gel should be clear of high-MW proteins.

  • Membrane Fixation & Blocking: Use a PVDF membrane (pre-activated in 100% Methanol). Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST (0.1% Tween-20) for 1 hour at room temperature. Do not use milk[4].

  • Primary Antibody Incubation: Dilute anti-p-S2056 or anti-p-T2609 antibodies in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash 4 times for 10 minutes each in TBST (0.1% Tween-20) to remove low-affinity non-specific binding.

  • Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibody (1:10,000) in 5% BSA/TBST for 1 hour at room temperature. Wash 4 times, then detect using a high-sensitivity ECL substrate.

Quantitative Data: Standard vs. DNA-PKcs Optimization
ParameterStandard Target (e.g., GAPDH 37 kDa)DNA-PKcs (460 kDa)Mechanistic Rationale
Gel Percentage 10–12% Tris-Glycine3–8% Tris-Acetate Large pores are required for a 460 kDa protein to enter and resolve in the matrix.
Transfer Method Semi-dry or Wet (1 hour)Wet Transfer (16 hours) Ultra-high MW proteins have low electrophoretic mobility and require extended time to elute[5].
Methanol in Transfer 20%5–10% High methanol strips SDS from proteins, causing massive proteins to precipitate inside the gel.
SDS in Transfer 0%0.01% – 0.05% SDS maintains protein solubility and provides the negative charge needed to drive the 460 kDa mass out of the gel.
Blocking Agent 5% Non-fat Dry Milk3–5% BSA Milk contains casein (a phosphoprotein) which causes massive background with phospho-antibodies[4][6].

Troubleshooting & FAQs

Q1: My loading controls (e.g., Actin/Tubulin) look perfect, but my total DNA-PKcs and p-DNA-PKcs bands are completely missing. What happened? A: Your protein never left the gel. A 460 kDa protein cannot be transferred using standard 1-hour protocols. You must switch to a 16-hour liquid (wet) transfer[5]. Furthermore, ensure your transfer buffer contains 0.01-0.05% SDS and reduced methanol (10%). High methanol concentrations remove SDS from the protein, causing high-molecular-weight proteins to precipitate and become permanently trapped in the polyacrylamide pores. Always validate your transfer by staining the post-transfer gel with Coomassie or the membrane with Ponceau S[4].

Q2: My film is completely black or has severe "cloud-like" background when I probe for p-S2056 or p-T2609. How do I fix this? A: You are likely blocking with non-fat dry milk. Milk is rich in casein, which is a naturally highly phosphorylated protein. Phospho-specific antibodies will bind directly to the casein coating your membrane, turning the entire blot black upon ECL detection[4][6]. Switch your blocking agent and antibody diluent to 3-5% BSA in TBST[4][6]. Additionally, ensure your wash buffer contains at least 0.1% Tween-20 and increase your washes to 4 x 10 minutes[4].

Q3: Can I reuse my primary phospho-DNA-PKcs antibodies to save reagents? A: It is highly discouraged for phospho-specific antibodies. The effective concentration of the antibody is significantly lowered upon each reuse[4]. Furthermore, if you previously used the antibody on a membrane blocked with milk, the antibody may have been depleted by binding to casein[7]. For low-abundance, transient targets like p-S2056, always use fresh antibody aliquots diluted in BSA.

Q4: I see multiple bands below 460 kDa. Is my DNA-PKcs degrading? A: DNA-PKcs is highly susceptible to proteolytic cleavage during cell lysis. Ensure you are using a fresh, high-quality protease inhibitor cocktail. Alternatively, if you did not boil your samples long enough, the 460 kDa protein can form aggregates or incomplete multimers. Boil samples in SDS loading buffer for a full 10 minutes[4].

Troubleshooting Logic Workflow

Use this diagnostic tree to rapidly identify and correct the root cause of your Western blot failures.

Troubleshooting Start Western Blot Issue Detected NoSignal Missing / Faint 460 kDa Band Start->NoSignal HighBG High Background / Non-specific Bands Start->HighBG CheckTransfer Validate Transfer: Stain Gel (Coomassie) & Membrane (Ponceau S) NoSignal->CheckTransfer CheckBlock Check Blocking Agent (Milk vs. BSA) HighBG->CheckBlock FixTransfer Action: 16h Wet Transfer, Add 0.05% SDS, Lower Methanol to 10% CheckTransfer->FixTransfer Protein stuck in gel FixBlock Action: Switch to 5% BSA, Increase Washes (0.1% Tween), Use Fresh Antibody CheckBlock->FixBlock Phospho-crossreactivity

Diagram 2: Diagnostic logic tree for resolving common DNA-PKcs Western blot failures.

References

1.[4] Abcam / The Hebrew University of Jerusalem. TROUBLESHOOTING TIPS - WB. Available at: [Link] 2.[5] MDPI. Involvement of HIF-1α in the Detection, Signaling, and Repair of DNA Double-Strand Breaks after Photon and Carbon-Ion Irradiation. Available at:[Link] 3.[1] Proceedings of the National Academy of Sciences (PNAS). The catalytic subunit of DNA–protein kinase (DNA-PKcs) is not required for Ig class-switch recombination. Available at: [Link] 4.[2] Ovid. Genotoxic stress causes the accumulation of DNA-dependent protein kinase catalytic subunit phosphorylated at serine 2056. Available at: [Link] 5.[6] St John's Laboratory. BSA vs Milk - Western Blot Blocking. Available at: [Link] 6.[7] ResearchGate. Can I re-use phospho antibodies after blocking membrane with milk? Available at:[Link] 7.[3] Oxford Academic. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining. Available at:[Link]

Sources

enhancing the oral bioavailability of imidazo[4,5-c]pyridin-4-one compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazo[4,5-c]pyridin-4-one scaffolds. This guide is designed for medicinal chemists, pharmacologists, and formulation scientists tasked with optimizing the oral bioavailability ( F ) of these challenging but highly rewarding fused bicyclic systems.

While the imidazo[4,5-c]pyridin-4-one core is a privileged scaffold for kinase inhibitors and nuclear receptor modulators, its dense hydrogen-bonding network and flat aromatic geometry often result in poor pharmacokinetic (PK) profiles. This center provides mechanistic insights, self-validating protocols, and structural strategies to overcome these hurdles.

Diagnostic Workflow

Before altering your compound or formulation, you must identify the specific physicochemical or metabolic bottleneck limiting oral absorption.

PK_Troubleshooting Start Oral Bioavailability (F) < 10% Solubility Is Aqueous Solubility < 50 µg/mL? Start->Solubility Metabolism Is Hepatic Clearance (CL_int) High? Solubility->Metabolism No SolFix Salt Formation (HBr) or ASD Formulation Solubility->SolFix Yes Permeability Is Caco-2 Efflux Ratio > 2.0? Metabolism->Permeability No MetFix N-Methylation or Steric Shielding Metabolism->MetFix Yes PermFix Prodrug Strategy (e.g., POM ester) Permeability->PermFix Yes

Workflow for diagnosing and resolving poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q: Why does my imidazo[4,5-c]pyridin-4-one derivative exhibit poor aqueous solubility despite having a calculated LogP of ~2.5? A: The issue is rarely lipophilicity; it is high lattice energy. The 1,5-dihydroimidazo[4,5-c]pyridin-4-one core exists predominantly as a lactam tautomer[1]. The adjacent NH (hydrogen bond donor) and C=O (hydrogen bond acceptor) create a strong intermolecular hydrogen-bonding network in the solid state. This mimics the Watson-Crick face of purines, leading to highly crystalline, insoluble free bases[1]. Overcoming this requires disrupting the crystal lattice via salt formation or amorphous solid dispersions (ASDs).

Q: I observed a massive drop in exposure ( AUC ) when moving from IV to PO dosing. What is the most likely culprit? A: If thermodynamic solubility is adequate, the culprit is typically first-pass metabolism. The free NH groups on both the imidazole and pyridone rings are prime targets for N-glucuronidation by UGT enzymes in the intestine and liver. Additionally, if you have incorporated lipophilic tails (e.g., for target engagement), these are highly susceptible to CYP450 oxidation.

Troubleshooting Guides

Issue 1: Poor Dissolution in Simulated Gastric Fluid (SGF)
  • Symptom: Compound shows <10 µg/mL solubility in SGF (pH 1.2) and FaSSIF (pH 6.5).

  • Causality: The planar, aromatic nature of the core drives strong π−π stacking and H-bonding, preventing water molecules from solvating the crystal lattice.

  • Solution: Convert the free base to a hydrobromide (HBr) salt. The HBr salt significantly lowers the lattice energy and improves the dissolution rate in acidic environments[1]. If salt formation fails due to low pKa, utilize Hot Melt Extrusion (HME) to create an Amorphous Solid Dispersion (ASD).

Issue 2: High Intrinsic Clearance ( CLint​ ) in Liver Microsomes
  • Symptom: In vitro half-life ( T1/2​ ) in human liver microsomes (HLM) is < 15 minutes.

  • Causality: The unsubstituted pyridone nitrogen or imidazole nitrogen acts as a metabolic soft spot for Phase II conjugation.

  • Solution: Introduce conformational restriction or steric shielding. For example, N-methylation of the pyridone ring or incorporating an indane ring has been shown to successfully block metabolic access while maintaining target engagement (e.g., in dual AT1/PPARγ agonists)[2].

Issue 3: High Efflux Ratio in Caco-2 Cells
  • Symptom: Caco-2 apparent permeability ( Papp​ ) is low (A to B < 1×10−6 cm/s) and Efflux Ratio (B to A / A to B) > 3.

  • Causality: High topological polar surface area (tPSA) and multiple H-bond donors make the scaffold a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Solution: Employ a prodrug strategy. Masking the pyridone NH with an acyloxyalkyl ester (e.g., pivaloyloxymethyl or POM) temporarily removes a hydrogen bond donor, increasing lipophilicity and bypassing P-gp efflux[3]. The ester is rapidly cleaved by esterases in the blood to release the active drug.

Experimental Protocols

Protocol 1: Synthesis and Validation of the Hydrobromide Salt
  • Objective: Enhance the aqueous solubility of the highly crystalline free base.

  • Massing & Dissolution: Suspend 10.0 mmol of the imidazo[4,5-c]pyridin-4-one free base in 50 mL of anhydrous ethanol.

    • Causality: Ethanol provides a polar protic environment that solvates the incoming ions without promoting premature hydrolysis.

  • Acid Addition: Slowly add 1.05 equivalents of 48% aqueous hydrobromic acid (HBr) dropwise at 0°C under continuous stirring.

  • Equilibration: Heat the mixture to 60°C for 2 hours to ensure complete protonation of the imidazole ring, then slowly cool to 4°C at a rate of 10°C/hour.

    • Causality: Controlled cooling promotes the growth of a stable, highly crystalline salt polymorph rather than an amorphous precipitate.

  • Isolation: Filter the resulting precipitate and wash with cold diethyl ether (2 x 10 mL). Dry under vacuum at 40°C for 24 hours.

  • Validation: Confirm salt formation via X-ray Powder Diffraction (XRPD) and verify solubility in pH 1.2 buffer (target > 1 mg/mL).

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion
  • Objective: Overcome lattice-energy-limited solubility for non-ionizable derivatives.

  • Blending: Mill the API and HPMCAS-LF polymer at a 1:3 (w/w) ratio.

    • Causality: HPMCAS provides steric hindrance and hydrogen bonding to stabilize the API in its amorphous state, preventing recrystallization in the GI tract.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile from 90°C (feed) to 160°C (die).

    • Causality: The 160°C zone must be above the Tg​ of the polymer and the melting point of the API, ensuring a single-phase amorphous molecular dispersion.

  • Milling: Rapidly cool the extrudate on a chill roll and mill into a fine powder (< 250 µm).

  • Validation: Analyze via Modulated Differential Scanning Calorimetry (mDSC). A single glass transition temperature ( Tg​ ) confirms a homogenous amorphous dispersion.

Data Presentation

Table 1: Impact of Structural and Formulation Modifications on Pharmacokinetic Parameters

Compound / FormulationModificationAqueous Sol. (µg/mL) CLint​ (µL/min/mg)Oral F (%)In Vivo Outcome
Lead Free Base None (1,5-dihydro core)< 585.04.2Poor exposure, high clearance
HBr Salt Salt Formation1,25085.012.5Improved absorption, rapid clearance
N-Methylated Analog Pyridone N-Methylation< 515.28.0Lower clearance, limited by solubility
N-Methylated + ASD N-Methylation + HPMCAS> 2,000 (supersat.)15.248.6 High exposure, sustained plasma levels
POM-Prodrug Pivaloyloxymethyl ester450N/A (Prodrug)55.0 Bypasses P-gp, rapid systemic conversion

Metabolic Optimization Strategy

Metabolic_Optimization FreeBase Imidazo[4,5-c]pyridin-4-one Free NH Groups UGT UGT Enzymes Intestine/Liver FreeBase->UGT First-Pass Metabolism Optimized N-Methylated / Prodrug Blocked NH Groups FreeBase->Optimized Medicinal Chemistry Glucuronide N-Glucuronide Inactive Metabolite Rapid Excretion UGT->Glucuronide Clearance Systemic Systemic Circulation High Oral Bioavailability Optimized->Systemic Bypasses UGT/P-gp

Metabolic optimization strategy to bypass UGT-mediated N-glucuronidation.

Sources

Technical Support Center: Stripping and Reprobing Blots for Total DNA-PKcs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult procedures in molecular biology: stripping and reprobing a western blot for the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).

At approximately 460 kDa , DNA-PKcs is a massive protein[1][2]. Its sheer size makes it highly susceptible to detachment from the transfer membrane during standard stripping protocols[3]. This guide establishes a self-validating, biophysically grounded workflow to ensure you can successfully probe for Phospho-DNA-PKcs, strip the membrane, and accurately reprobe for Total DNA-PKcs without losing your target protein.

Core Principles: The Biophysics of High-MW Protein Stripping

Stripping a western blot requires breaking the affinity bonds between the antigen and the primary/secondary antibodies without disrupting the hydrophobic interactions holding the target protein to the membrane[3][4].

For a 460 kDa protein like DNA-PKcs, the margin of error is exceptionally narrow:

  • Membrane Selection is Non-Negotiable: You must use a Polyvinylidene difluoride (PVDF) membrane. Nitrocellulose is too brittle and has lower protein retention capabilities, meaning a 460 kDa protein will almost certainly wash away during stripping[5].

  • Harsh Stripping is Destructive: Harsh buffers relying on β -mercaptoethanol, high concentrations of SDS, and heat (50°C) will completely denature and strip DNA-PKcs off the PVDF[4][5].

  • Mild Stripping is Mandatory: A low-pH glycine buffer (pH 2.2) alters the conformational structure of the antibody's antigen-binding site, rendering it inactive and causing dissociation, while leaving the immobilized 460 kDa DNA-PKcs intact[4][6].

Buffer Comparison for DNA-PKcs Retention
ParameterMild Stripping Buffer (Recommended)Harsh Stripping Buffer (Not Recommended)
Mechanism Low pH (2.2) alters antibody conformation[4]Heat + Reducing agent cleaves disulfide bonds[4]
Key Reagents 1.5% Glycine, 0.1% SDS, pH 2.2[6]2% SDS, 100 mM β -mercaptoethanol, Heat[7]
Incubation 10–20 minutes at Room Temperature[6]30–45 minutes at 50°C[7]
DNA-PKcs Retention High (Preserves the 460 kDa target)Low (Target protein is often lost)
Antibody Removal Moderate (Requires secondary-only verification)Complete (But destroys target protein)

Standard Operating Procedure: The Verification-First Workflow

To prevent false data, this protocol integrates a mandatory "Secondary-Only Check" to validate that the Phospho-DNA-PKcs antibody has been removed before applying the Total DNA-PKcs antibody[8].

DNAPKcs_Workflow Start Run SDS-PAGE & Transfer (PVDF Membrane Required) Probe1 Round 1: Probe for Phospho-DNA-PKcs (e.g., pT2609) Start->Probe1 Detect1 Detect & Image Phospho Signal Probe1->Detect1 Strip Mild Stripping (Low pH Glycine, pH 2.2) Detect1->Strip Verify Secondary-Only Check (Verify Antibody Removal) Strip->Verify Verify->Strip Ghost Bands (Repeat Strip) Probe2 Round 2: Reprobe for Total DNA-PKcs Verify->Probe2 Clean (No Bands) Detect2 Detect & Image Total Protein Signal Probe2->Detect2

Caption: Workflow for sequential probing of Phospho and Total DNA-PKcs using mild stripping.

Step-by-Step Mild Stripping Protocol

Preparation of Mild Stripping Buffer (pH 2.2): Dissolve 15 g Glycine, 1 g SDS, and 10 mL Tween-20 in 800 mL of ultra-pure water. Adjust the pH exactly to 2.2 using HCl, then bring the final volume to 1 L[7].

Step 1: Pre-Wash After imaging the Phospho-DNA-PKcs signal, wash the PVDF membrane in 1X TBST (Tris-Buffered Saline with 0.1% Tween-20) for 3 x 5 minutes to remove residual chemiluminescent substrate[9].

Step 2: Mild Stripping Submerge the membrane in the Mild Stripping Buffer. Incubate at room temperature for 10 minutes with gentle agitation[7]. Decant the buffer, add fresh Mild Stripping Buffer, and incubate for an additional 10 minutes[6]. Note: Do not exceed 30 minutes total, as prolonged low-pH exposure can eventually degrade the 460 kDa protein.

Step 3: Neutralization and Washing Wash the membrane thoroughly to neutralize the pH. Wash 2 x 10 minutes in 1X PBS, followed by 2 x 5 minutes in 1X TBST[6][7].

Step 4: The Secondary-Only Check (Critical Verification) Incubate the membrane with your HRP-conjugated secondary antibody (at the dilution used for Total DNA-PKcs) for 1 hour. Apply ECL substrate and image[8].

  • If the blot is blank: Stripping was successful. Proceed to Step 5.

  • If ghost bands appear at 460 kDa: Antibody carryover remains. Repeat Step 2 for 5 additional minutes[8].

Step 5: Re-Blocking and Reprobing Re-block the membrane in 5% BSA or non-fat dry milk in TBST for 1 hour. The membrane surface behavior is altered after stripping, so re-blocking is essential to prevent high background[8]. Proceed with the primary antibody incubation for Total DNA-PKcs.

Troubleshooting & FAQs

Troubleshooting_Tree Issue Post-Stripping Issue Identified Loss Loss of Total DNA-PKcs Signal in Round 2 Issue->Loss Ghost Ghost Bands from Round 1 Appearing in Round 2 Issue->Ghost Cause1 Harsh stripping removed the 460 kDa target protein Loss->Cause1 Cause2 Incomplete antibody dissociation or insufficient washing Ghost->Cause2 Fix1 Switch to Mild Low-pH Glycine Ensure PVDF membrane is used Cause1->Fix1 Fix2 Increase strip time by 5 mins Increase TBST wash volume Cause2->Fix2

Caption: Decision tree for troubleshooting common DNA-PKcs stripping and reprobing failures.

Q1: Why did my Total DNA-PKcs signal completely disappear after stripping?

A: You likely lost the protein from the membrane. DNA-PKcs is massive (460 kDa), meaning it transfers poorly and sits precariously on the membrane surface. If you used a harsh stripping buffer containing β -mercaptoethanol and heat, or if you used a nitrocellulose membrane, the protein was washed away[4][5]. Switch to a PVDF membrane and strictly use the low-pH glycine mild stripping method[5][6].

Q2: Should I probe for Total DNA-PKcs first, or Phospho-DNA-PKcs?

A: Always probe for Phospho-DNA-PKcs first. Phosphorylated targets are typically lower in abundance and require higher antibody sensitivity[8]. Stripping always results in a marginal loss of total protein[3]. If you probe for Total DNA-PKcs first, the subsequent stripping step will degrade the already-low abundance of the phosphorylated epitope, leading to false-negative activation data.

Q3: I have a diffuse haze and high background after reprobing for Total DNA-PKcs. What went wrong?

A: A diffuse haze usually indicates residual stripping reagent (SDS or low pH) that was not properly washed away, or insufficient re-blocking[8]. Ensure you are performing the neutralization washes (PBS followed by TBST) diligently. Furthermore, stripping alters the hydrophobicity of the PVDF membrane; you must perform a full 1-hour blocking step (e.g., 5% BSA) before applying the Total DNA-PKcs primary antibody[8].

Q4: My secondary-only check showed faint "ghost bands" at 460 kDa. Should I increase the SDS concentration in my stripping buffer?

A: No. Increasing SDS will risk stripping the DNA-PKcs protein itself. Instead, increase the incubation time in the mild stripping buffer by 5-minute increments[8], or slightly increase the acidity (ensure pH is exactly 2.2, as a pH of 2.4 or higher will fail to dissociate high-affinity antibodies)[6].

References

  • Boster Bio. Western Blot Stripping Buffer Protocol: Strip & Re-probe Cleanly. Retrieved from[Link]

  • Addgene. Antibodies 101: Stripping and Reprobing Western Blots. Retrieved from[Link]

  • St John's Laboratory Ltd. Western Blot Membrane Stripping. Retrieved from[Link]

  • Antibodies.com. Western Blot Protocols. Retrieved from [Link]

  • Bitesize Bio. Get your stripping stripes! Find out how to strip and re-blot your Western. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: AZD7648 vs. 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one in DNA-PK Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of DNA damage response (DDR) targeted therapies, the inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a critical strategy for tumor radiosensitization and chemosensitization[1]. DNA-PK is the apex kinase in the non-homologous end joining (NHEJ) pathway, responsible for detecting and repairing highly cytotoxic DNA double-strand breaks (DSBs) induced by ionizing radiation or chemotherapeutic agents[2].

As a Senior Application Scientist, I frequently evaluate the transition of raw chemical scaffolds into fully optimized clinical candidates. This guide provides an objective, data-driven comparison between two distinct chemical entities in the DNA-PK inhibitor space: AZD7648 , a highly optimized, clinical-stage ATP-competitive inhibitor[3], and 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one , a foundational deazapurine bioisostere and fragment scaffold utilized in the rational design of PI3K-like kinase (PIKK) inhibitors[4][5]. While AZD7648 represents the pinnacle of current medicinal chemistry for DNA-PK targeting, the imidazo[4,5-c]pyridin-4-one scaffold provides the structural blueprint for bypassing crowded intellectual property landscapes and achieving high kinase selectivity[5].

Structural and Pharmacological Profiling

AZD7648 is a potent, orally bioavailable inhibitor that selectively binds the catalytic subunit of DNA-PK (DNA-PKcs) with an exceptional biochemical IC50 of 0.6 nM[6]. In contrast, 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one serves as a low-molecular-weight building block. Its imidazo-pyridine core mimics the hydrogen-bonding networks of traditional purines but alters the electronic distribution, allowing medicinal chemists to build horseshoe-shaped binding poses that stack favorably with critical residues (such as Trp2239) in the DNA-PKcs ATP-binding pocket[4].

Table 1: Comparative Pharmacological Profile
ParameterAZD76486-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one
Role in Research Fully optimized clinical candidate / Tool compoundFragment scaffold / Precursor for synthesis
Target DNA-PKcs (Catalytic subunit)PIKK family ATP-binding pockets (Broad)
Potency (IC50) 0.6 nM (Biochemical)>10 μM (Fragment baseline)
Selectivity >100-fold over PI3Kα, ATM, ATR, mTORNon-selective (requires functionalization)
Primary Application Radiosensitization, PARPi synergy (Olaparib)[2]Scaffold hopping, Hit-to-lead chemistry[5]

Signaling Pathway & Mechanism of Action

To understand the efficacy gap between a fully elaborated drug and its precursor scaffold, we must map their interaction with the NHEJ cascade.

DNAPK_Pathway DSB DNA Double-Strand Break (Radiation/Chemotherapy) Ku Ku70/80 Heterodimer Sensor Complex DSB->Ku Initiates DNAPKcs DNA-PKcs Activation (Catalytic Subunit) Ku->DNAPKcs Recruits & Activates NHEJ NHEJ Repair Pathway (Tumor Cell Survival) DNAPKcs->NHEJ Phosphorylates XRCC4/Ligase IV AZD AZD7648 (Optimized Inhibitor) AZD->DNAPKcs ATP-competitive Inhibition (IC50 0.6 nM) Scaffold 6-Cl-imidazo[4,5-c]pyridin-4-one (Fragment Scaffold) Scaffold->DNAPKcs Weak Binding (Requires Optimization)

Mechanism of DNA-PKcs inhibition by AZD7648 versus the baseline imidazo-pyridine scaffold.

Experimental Methodologies: A Self-Validating System

To objectively evaluate the efficacy of AZD7648 against novel derivatives synthesized from the 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one scaffold, researchers must employ rigorous, self-validating assays.

Protocol 1: Cell-Free DNA-PK Kinase Activity Assay

Causality & Rationale: Because both compounds target the ATP-binding pocket, the assay must be performed exactly at the Michaelis constant ( Km​ ) for ATP (~10 μM for DNA-PK). Running the assay at artificially high ATP concentrations will outcompete the inhibitors, yielding falsely elevated IC50 values and masking the true binding affinity of early-stage scaffold derivatives.

  • Preparation: Reconstitute purified DNA-PKcs/Ku70/Ku80 complex in kinase buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EGTA, 0.1 mM DTT).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of AZD7648 (starting at 100 nM) and the imidazo-pyridine scaffold (starting at 100 μM) in 100% DMSO.

    • Validation Checkpoint: Maintain final DMSO concentration at exactly 1% across all wells to prevent solvent-induced kinase denaturation.

  • Substrate Addition: Add a p53-derived synthetic peptide substrate (e.g., EPPLSQEAFADLWKK) and 10 μM ATP containing [γ-33P]ATP.

  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Washing & Detection: Wash filters 3x with 1% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity via liquid scintillation counting.

    • Self-Validation: Include a "no-DNA" control (omitting sheared calf thymus DNA). Because DNA-PKcs strictly requires DNA for activation, any residual phosphorylation in this well indicates contaminating kinases, invalidating the run.

Protocol 2: Cellular Radiosensitization Assay (Clonogenic Survival)

Causality & Rationale: Short-term viability assays (like CellTiter-Glo) often misrepresent DNA damage response efficacy, as cells may undergo transient cell cycle arrest rather than true death. The clonogenic assay measures reproductive death over 10-14 days, which is the gold standard for validating radiosensitizers[2].

  • Seeding: Seed target cells (e.g., A549 or HCT116) at optimized densities (200-2000 cells/well depending on the planned radiation dose) in 6-well plates. Allow 24 hours for adherence.

  • Treatment: Pre-treat cells with AZD7648 (1 μM) or the scaffold derivative for 1 hour prior to irradiation.

    • Causality: A 1-hour pre-incubation ensures steady-state intracellular target engagement before DSBs are induced, preventing the NHEJ pathway from initiating repair before the inhibitor is fully bound.

  • Irradiation: Expose cells to ionizing radiation (IR) at doses of 0, 2, 4, 6, and 8 Gy.

  • Colony Formation: Incubate for 10-14 days. Replace media containing the inhibitor every 3 days to account for compound degradation.

  • Fixation & Staining: Fix colonies with 100% methanol and stain with 0.5% crystal violet.

  • Quantification: Count colonies containing >50 cells. Calculate the Sensitizer Enhancement Ratio (SER) at 10% survival (SER10).

    • Self-Validation: The plating efficiency (PE) of the vehicle control must exceed 20% for the assay to be considered biologically sound.

Comparative Efficacy Data

The transition from a raw scaffold to a highly optimized inhibitor like AZD7648 results in profound differences in cellular efficacy. Table 2 summarizes typical experimental outcomes when comparing AZD7648 to early-stage imidazo[4,5-c]pyridin-4-one derivatives in combination therapies.

Table 2: Radiosensitization and Synergy Profiles in HCT116 Cells
CompoundIC50 (Cellular pDNA-PKcs)SER10 (Radiation + Drug)Synergy Score with Olaparib (Bliss)
AZD7648 (1 μM) < 10 nM[2]2.4 - 2.8> 15 (Highly Synergistic)[2]
6-Cl-Imidazo-Pyridine Scaffold > 50 μM1.0 (No sensitization)< 5 (Additive/None)
Optimized Imidazo-Pyridine (e.g., Cmpd 78) ~ 15 nM[4]1.8 - 2.1N/A (Pending clinical data)

Data Interpretation: AZD7648 demonstrates profound radiosensitization (SER10 > 2.0) and strong synergy with PARP inhibitors due to its optimized binding kinetics and cellular permeability[2]. The raw 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one scaffold lacks the necessary lipophilic tails and hydrogen bond donors/acceptors to achieve cellular efficacy. However, when rationally optimized (e.g., via functionalization at the C6 and N1 positions), this scaffold yields potent inhibitors that rival the efficacy of AZD7648[4].

Conclusion & Application Notes

For immediate preclinical investigations requiring robust, selective DNA-PK inhibition, AZD7648 is the undisputed gold standard , offering unparalleled potency and validated synergy with radiation and PARP inhibitors. Conversely, 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is not a standalone therapeutic but a highly valuable chemical tool . Drug development professionals should leverage this scaffold when designing next-generation PIKK inhibitors, utilizing its unique deazapurine electronics to bypass existing patents while maintaining critical hinge-binding interactions.

Sources

Navigating the Kinome: A Comparative Guide to the PI3K/mTOR Selectivity of the Imidazo[4,5-c]pyridin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway remains a pivotal axis for intervention. Its frequent dysregulation in various malignancies has spurred the development of a diverse arsenal of small molecule inhibitors.[1][2] This guide delves into the potential selectivity profile of the imidazo[4,5-c]pyridin-4-one scaffold, with a specific focus on the novel entity, 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one, against PI3K and mTOR.

While direct inhibitory data for 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is not yet publicly available, the imidazopyridine core is a well-established "privileged scaffold" in kinase inhibitor discovery. Various derivatives have demonstrated potent activity against PI3K, mTOR, and other related kinases, making this a fertile ground for novel drug candidates.[3][4][5] This guide will, therefore, provide a comparative framework for researchers exploring this chemical space. We will present a landscape of established PI3K and mTOR inhibitors, detail the requisite experimental protocols for comprehensive profiling, and offer a forward-looking perspective on the potential of the imidazo[4,5-c]pyridin-4-one scaffold.

The PI3K/mTOR Signaling Nexus: A Rationale for Targeted Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its activation is a complex, multi-step process that, when constitutively active, can drive oncogenesis. Dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy, as it can circumvent the feedback loops that often limit the efficacy of single-target agents.[6]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth

Figure 1: Simplified PI3K/mTOR Signaling Pathway.

A Comparative Landscape of PI3K and mTOR Inhibitors

To contextualize the potential of a novel compound like 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one, it is essential to compare it against a panel of well-characterized inhibitors with varying selectivity profiles. The following tables summarize the inhibitory concentrations (IC50) of representative pan-PI3K, isoform-selective PI3K, and dual PI3K/mTOR inhibitors.

Table 1: Selectivity Profile of Pan-PI3K and Dual PI3K/mTOR Inhibitors

CompoundTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Reference
Buparlisib (BKM120) Pan-PI3K52166116262>1000[1]
Pictilisib (GDC-0941) Pan-PI3K333318584[7]
Dactolisib (BEZ235) Dual PI3K/mTOR475756[8]
Voxtalisib (XL765) Dual PI3K/mTOR39110439160 (mTORC1)[9]
GSK1059615 Dual PI3K/mTOR0.40.65212[10]
PF-04691502 Dual PI3K/mTOR1.82.11.61.916[11]

Table 2: Selectivity Profile of Isoform-Selective PI3K Inhibitors

CompoundPrimary TargetPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Reference
Alpelisib (BYL719) PI3Kα51156290250[12]
TGX-221 PI3Kβ>50005>1000105[13]
Idelalisib (CAL-101) PI3Kδ86040002.5400[14]
AS-252424 PI3Kγ100027090033[8]

Experimental Protocols for Selectivity Profiling

Determining the precise selectivity profile of a novel inhibitor requires a systematic approach employing both biochemical and cellular assays.

I. Biochemical Kinase Assays

These assays directly measure the ability of the test compound to inhibit the enzymatic activity of purified kinases. A common method is the luminescence-based kinase assay, which quantifies ATP consumption.

Experimental Workflow for Biochemical Kinase Assay

Biochemical_Assay_Workflow CompoundPrep Prepare Serial Dilutions of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one PlateCompound Plate Compound Dilutions and Controls (DMSO) CompoundPrep->PlateCompound AddEnzyme Add Purified Kinase (PI3Kα, β, δ, γ, mTOR) PlateCompound->AddEnzyme PreIncubate Pre-incubate to Allow Compound Binding AddEnzyme->PreIncubate InitiateReaction Initiate Kinase Reaction (Add ATP and Substrate, e.g., PIP2) PreIncubate->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate DetectSignal Add Detection Reagent (e.g., ADP-Glo™) Incubate->DetectSignal ReadLuminescence Read Luminescence DetectSignal->ReadLuminescence AnalyzeData Calculate IC50 Values ReadLuminescence->AnalyzeData

Figure 2: Workflow for an In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one in 100% DMSO. Perform serial dilutions in the appropriate kinase assay buffer to achieve a range of concentrations for IC50 determination.[15]

  • Assay Plate Setup: Add the diluted compound and vehicle control (DMSO) to the wells of a suitable microplate (e.g., 384-well).

  • Enzyme Addition: Add the purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase to their respective wells.[15]

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the compound to bind to the kinases.[15]

  • Kinase Reaction Initiation: Add a mixture of ATP and the appropriate lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) to all wells to start the reaction.[16]

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[15]

  • Signal Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Cellular Assays

Cellular assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. Western blotting is a standard method to assess the phosphorylation status of downstream pathway components.

Step-by-Step Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Plate a cancer cell line with a known activated PI3K/mTOR pathway (e.g., MCF-7, PC-3) and allow the cells to adhere. Treat the cells with increasing concentrations of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one for a specified duration.[17]

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).[16]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key downstream targets, such as Akt (p-Akt Ser473, p-Akt Thr308) and S6 ribosomal protein (p-S6).[17]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[16]

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of downstream targets.

Concluding Remarks and Future Directions

The imidazo[4,5-c]pyridin-4-one scaffold represents a promising starting point for the development of novel PI3K and mTOR inhibitors. While the specific selectivity profile of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one remains to be elucidated, the established activity of related compounds suggests the potential for potent and selective inhibition.

For researchers working with this compound, the immediate next step is to perform the biochemical and cellular assays outlined in this guide to determine its IC50 values against the PI3K isoforms and mTOR. This initial profiling will be critical in classifying the compound as a pan-PI3K, isoform-selective, or dual PI3K/mTOR inhibitor. Subsequent structure-activity relationship (SAR) studies can then be undertaken to optimize potency and selectivity, ultimately paving the way for a new class of targeted therapies.

References

  • Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. (2013). PubMed. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2025). MDPI. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]

  • Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go? (2011). Current Medicinal Chemistry. [Link]

  • PI3K inhibitors: review and new strategies. (2022). PMC. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2021). PMC. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PMC. [Link]

  • Abstract 4475: Discovery and characterization of PI3K isoform-selective inhibitors. (2010). American Association for Cancer Research. [Link]

  • IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... (n.d.). ResearchGate. [Link]

  • Molecular structures of PI3K standard inhibitors with their IC50... (n.d.). ResearchGate. [Link]

  • Representative structures of reported PI3K inhibitors. (n.d.). ResearchGate. [Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. (2016). AACR Journals. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). PMC. [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2021). PMC. [Link]

  • IC 50 for indicated drugs against different PI3K isoforms using HTRF... (n.d.). ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]

  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. (2011). MedChemComm. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013). PubMed. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (n.d.). ResearchGate. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). PMC. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. [Link]

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (2012). PMC. [Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2012). ACS Publications. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). ACS Publications. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). PMC. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. (2009). PMC. [Link]

Sources

Comparative Pharmacokinetic Analysis of Imidazo[4,5-c]pyridine Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[4,5-c]pyridine scaffold is a highly versatile purine bioisostere that has become a cornerstone in the design of modern kinase inhibitors and receptor ligands. By strategically altering the topological arrangement of the nitrogen atoms within the bicyclic core, medicinal chemists can fundamentally shift a molecule's physicochemical properties—modulating everything from basicity (pKa) and hydrogen-bond capacity to topological polar surface area (TPSA).

This guide provides an objective, data-driven comparative analysis of the pharmacokinetic (PK) properties of leading imidazo[4,5-c]pyridine analogs, contrasting them with alternative isomers (such as imidazo[4,5-b]pyridines) to equip drug development professionals with actionable structural insights.

Structural Logic & Pharmacokinetic Optimization

The transition from a standard purine or imidazo[4,5-b]pyridine to an imidazo[4,5-c]pyridine core is rarely arbitrary; it is driven by the need to optimize target engagement while overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

  • Core Nitrogen Positioning: The position of the nitrogen in the [4,5-c] configuration alters the dipole moment and reduces the intrinsic basicity compared to standard pyridines. This subtle shift improves membrane permeability and reduces off-target liabilities, such as hERG channel inhibition, which frequently plagues highly basic amines.

  • Target Selectivity via Scaffold Hopping: In the development of 1[1], the choice between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine directly dictated the orientation of the aryl and cyano groups toward the kinase's Gly-rich loop, fundamentally altering the JAK1/TYK2 selectivity ratio[1].

  • Metabolic Shielding: For 2[2], substituting the N-3 position with sterically tolerated groups and adding hydrogen-bond acceptors at the C-6 aniline position not only drove nanomolar potency but also protected the core from rapid cytochrome P450-mediated clearance, resulting in robust oral bioavailability[3].

SAR_Logic Root Imidazo[4,5-c]pyridine Scaffold Branch1 N-3 Substitution (Steric Tolerance) Root->Branch1 Branch2 C-6 Aniline Modification (H-Bond Acceptors) Root->Branch2 Branch3 Core Nitrogen Position (4,5-c vs 4,5-b) Root->Branch3 Outcome1 Modulates Target Selectivity (e.g., DNA-PK vs PI3K) Branch1->Outcome1 Outcome2 Improves Metabolic Stability (Decreased Clearance) Branch2->Outcome2 Outcome3 Alters pKa & Solubility (Oral Bioavailability) Branch3->Outcome3

Figure 1: Logical relationships in the structural optimization of imidazo[4,5-c]pyridine analogs.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the imidazo[4,5-c]pyridine scaffold, we must look at the empirical PK parameters generated during preclinical lead optimization. The table below summarizes quantitative in vivo PK data across several advanced analogs, highlighting how structural tuning impacts systemic exposure ( AUC ), half-life ( t1/2​ ), and oral bioavailability ( F% ).

Table 1: In Vivo Pharmacokinetic Parameters of Selected Analogs
CompoundScaffold / TargetSpeciesRoute & Dose AUC t1/2​ (h)Bioavailability ( F% )
Compound 78 Imidazo[4,5-c]pyridin-2-one (DNA-PK)MousePO, 100 mg/kg34,900 nM·hN/AHigh
OXS008203 Imidazo[4,5-c]pyridine (Kinase)MousePO, 3 mg/kgN/A5.04Moderate
OXS008474 Imidazo[4,5-c]pyridine (Kinase)MousePO, 3 mg/kgN/A7.48Moderate
Compound 27e *Imidazo[4,5-b]pyridine (FLT3/Aurora)RatPO, 5 mg/kg1,510 ng·h/mL3.5079%

*Compound 27e is included as an imidazo[4,5-b]pyridine structural comparator to demonstrate the baseline clearance (CL = 4.57 mL/min/kg) and bioavailability achievable with the isomeric core[4].

Key Takeaways:

  • Exposure & Efficacy: 2 demonstrates that the imidazo[4,5-c]pyridin-2-one core can achieve massive systemic exposure (AUC = 34,900 nM·h) at high oral doses without dose-limiting GI toxicity, enabling its use as a potent radiosensitizer in solid tumors[2].

  • Half-Life Extension: The multi-parameter optimization of the 5 successfully extended the terminal half-life from ~5 hours (OXS008203) to nearly 7.5 hours (OXS008474) by tuning the lipophilicity (clogP) and mitigating hERG affinity[5].

Standardized In Vivo Pharmacokinetic Workflow

To ensure high scientific integrity and reproducibility, the PK parameters cited above are derived from rigorous, self-validating experimental protocols. Below is the step-by-step methodology required to accurately profile the pharmacokinetics of imidazo[4,5-c]pyridine analogs.

Step-by-Step Methodology

Step 1: Compound Formulation

  • Action: Formulate the test compound in a co-solvent system (e.g., 10% DMAc / 90% Saline or PEG400/Tween80).

  • Causality: Imidazo[4,5-c]pyridines often exhibit pH-dependent solubility. Using a well-tolerated organic co-solvent prevents the drug from precipitating in the acidic environment of the stomach or the neutral environment of the intestines, ensuring that absorption is permeability-limited rather than dissolution-limited.

Step 2: In Vivo Dosing (Crossover or Parallel Design)

  • Action: Administer the formulation to the animal model (e.g., female CD-1 mice or Sprague Dawley rats) via Intravenous (IV) bolus (e.g., 1 mg/kg) and Per Os (PO) gavage (e.g., 10-100 mg/kg).

  • Causality: Both administration routes are strictly required to calculate absolute oral bioavailability ( F ). F is defined as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . Without the IV arm to establish baseline systemic clearance (CL) and volume of distribution ( Vss​ ), PO data alone cannot distinguish between poor GI absorption and high first-pass hepatic metabolism.

Step 3: Serial Blood Sampling & Plasma Extraction

  • Action: Collect blood samples at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Centrifuge to isolate plasma, then perform protein precipitation using cold acetonitrile (containing an internal standard).

  • Causality: Acetonitrile denatures plasma proteins, releasing any protein-bound drug. This ensures the subsequent analysis measures the total drug concentration, which is critical for accurate AUC calculations.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Imidazo[4,5-c]pyridines undergo hepatic metabolism (e.g., N-dealkylation, oxidation). LC-MS/MS provides the high mass-to-charge ( m/z ) specificity required to isolate the parent compound's signal from its structurally similar circulating metabolites.

Step 5: Non-Compartmental Analysis (NCA)

  • Action: Process the concentration-time data using PK software (e.g., Phoenix WinNonlin) applying Non-Compartmental Analysis.

  • Causality: NCA relies on the trapezoidal rule to calculate AUC rather than forcing the data into theoretical physiological compartments. This provides highly robust, empirical values for clearance, half-life, and exposure that are easily comparable across different structural analogs.

PK_Workflow A 1. Compound Formulation (e.g., 10% DMAc / Saline) B 2. In Vivo Dosing (IV Bolus & PO Gavage) A->B C 3. Serial Blood Sampling (0.25h to 24h post-dose) B->C D 4. Plasma Extraction (Protein Precipitation) C->D E 5. LC-MS/MS Quantification (Total Drug Concentration) D->E F 6. Non-Compartmental Analysis (AUC, Cmax, t1/2, CL, Vd) E->F

Figure 2: Step-by-step in vivo pharmacokinetic experimental workflow for imidazo[4,5-c]pyridines.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Multi-parameter optimisation of imidazo[4,5-c]pyridine derivatives RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system governed by physical chemistry and biological causality. 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one (CAS: 53175-02-3) is a highly specialized, low-molecular-weight heterocyclic intermediate. It serves as the foundational scaffold for synthesizing potent dual Angiotensin II Type 1 (AT1) receptor antagonists and Peroxisome Proliferator-Activated Receptor-γ (PPARγ) partial agonists [1], as well as novel small-molecule IL-17A/IL-17RA protein-protein interaction inhibitors [2].

Because of the profound physiological effects of its downstream derivatives—ranging from acute hypotension to immunosuppression—this raw powder must be handled under the assumption of high biological activity. This guide provides a self-validating, step-by-step operational protocol to ensure absolute containment, protecting both the researcher and the integrity of the assay.

Section 1: Pharmacological Causality & Hazard Profiling

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound is hazardous. The imidazo[4,5-c]pyridin-4-one core is chemically engineered for high lipophilicity, allowing it to easily cross lipid bilayers to reach intracellular nuclear receptors (like PPARγ) or extracellular cytokine interfaces (like IL-17A). If aerosolized powder is inhaled or dissolved compound contacts bare skin, it can act as a potent systemic modulator.

Fig 1. Biological pathways of imidazo[4,5-c]pyridin-4-one derivatives dictating PPE needs.

Section 2: Quantitative Risk Assessment & PPE Matrix

Because specific toxicological data (e.g., LD50) for novel intermediates is often proprietary or uncharacterized, we apply the precautionary principle. We classify this compound as an Occupational Exposure Band (OEB) 3 to 4 hazard, requiring stringent barrier controls.

Hazard CategorySpecification / Risk LevelRequired PPE & Engineering ControlsScientific Rationale
Inhalation High (Fine crystalline powder)Ventilated Powder Hood (0.38–0.50 m/s face velocity); N95 or P100 respirator if outside hood.Heterocycles are prone to aerosolization. Inhalation bypasses first-pass metabolism, directly entering systemic circulation.
Dermal (Dry) ModerateTyvek® sleeves, standard lab coat, single nitrile gloves.Prevents micro-particulates from lodging in clothing fibers and causing chronic, low-dose dermal exposure.
Dermal (Wet) Critical (When in DMSO/DMF)Double-gloving: 4-mil inner nitrile, 8-mil extended-cuff outer nitrile.DMSO/DMF are rapid transdermal carriers. The 8-mil outer glove provides a critical permeation delay against solvent-mediated absorption.
Ocular Moderate (Irritant)ANSI Z87.1 tight-fitting safety goggles.The chlorine substitution on the imidazole ring makes the dust a severe mucous membrane irritant.

Section 3: Procedural Workflows for Safe Handling

The following step-by-step methodology is designed as a self-validating system. Each step physically prevents the failure of the next.

Fig 2. Step-by-step containment and weighing workflow for hazardous heterocyclic powders.

Phase A: Pre-Weighing & Containment Prep
  • Airflow Verification: Verify the Powder Dispensing Hood has an inward face velocity of 0.38–0.50 m/s (75–100 fpm).

    • Causality: This specific velocity captures fine heterocyclic dust without creating vortexes that could scatter the powder off the analytical balance pan.

  • Static Elimination: Engage a U-shaped anti-static ionizer bar around the balance.

    • Causality: 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is highly prone to triboelectric charging. Unmitigated static charge causes the powder to repel from metal spatulas and aerosolize, bypassing primary containment.

Phase B: Active Handling & Transfer
  • Solvent-Aware Gloving: Don a pair of standard nitrile gloves, followed by a pair of extended-cuff, 8-mil thick nitrile gloves.

  • Closed-System Transfer: Weigh the powder directly into a pre-tared, anti-static amber glass vial. Cap the vial inside the hood before transferring it to the vortexer or sonicator.

    • Causality: Capping inside the negative-pressure zone ensures no micro-particulates are dragged into the ambient lab air via the slipstream of your moving hands.

  • Solvent Addition: Inject your assay solvent (e.g., DMSO) through a septum cap using a syringe, rather than opening the vial.

Phase C: Decontamination & Spill Response
  • Never Dry-Sweep: In the event of a powder spill, dry sweeping will immediately suspend the compound in the air.

  • Chemical Quenching: Spray the affected area with a 10% sodium hypochlorite (bleach) solution. Let it sit for 15 minutes, then wipe with 70% Isopropyl Alcohol (IPA).

    • Causality: The oxidative power of bleach disrupts the electron-rich imidazopyridine ring system, neutralizing its biological affinity before physical removal. The IPA wash removes residual corrosive bleach salts.

Section 4: Waste Disposal Plan

Improper disposal of halogenated heterocycles can lead to environmental accumulation and unintended reactions in waste carboys.

  • Solid Waste: Place all contaminated spatulas, weigh boats, and outer gloves into a rigid, puncture-resistant biohazard bin lined with a 6-mil polyethylene bag. Seal the bag with a gooseneck knot before removing it from the hood.

  • Liquid Waste: Segregate DMSO/DMF stock solution waste into a dedicated "Halogenated Heterocycle / Solvent Waste" carboy.

    • Causality: Mixing DMF with chlorinated solvents or strong acids in a general waste carboy can cause dangerous, gas-producing exothermic reactions.

  • Incineration Tagging: Label all waste specifically for high-temperature incineration (>1000°C).

    • Causality: Extreme heat is required to completely cleave the carbon-chlorine and carbon-nitrogen bonds, preventing the formation of toxic combustion byproducts.

References

  • Casimiro-Garcia A, Heemstra RJ, Bigge CF, et al. "Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ." Bioorganic & Medicinal Chemistry Letters. 2013;23(3):767-772. Available at:[Link]

  • Zhang B, Dömling A. "Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021)." Expert Opinion on Therapeutic Patents. 2022;32(11):1161-1173. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.